Bet-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C19H19N5O/c1-12-17(13(2)25-23-12)15-9-16-18(21-10-15)22-19(20-3)24(16)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,20,21,22) |
InChI Key |
VUFGOHIETLJZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(N=C2)N=C(N3CC4=CC=CC=C4)NC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Bet-IN-19: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced activity against the first bromodomain (BD1) of BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound effectively displaces it from chromatin, leading to the transcriptional downregulation of key oncogenes and pro-inflammatory cytokines.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the interaction between the first bromodomain (BD1) of BRD4 and acetylated histones.[1][2] BRD4 is a key transcriptional co-activator that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the promoters and enhancers of target genes. This recruitment is essential for the phosphorylation of RNA Polymerase II and the subsequent initiation and elongation of transcription.
By occupying the acetyl-lysine binding pocket of BRD4-BD1, this compound prevents the tethering of BRD4 to chromatin. This displacement of BRD4 from gene regulatory elements leads to a reduction in the transcription of a specific subset of genes that are highly dependent on BRD4 for their expression. Notably, these include the proto-oncogene c-MYC and the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2] The downregulation of these key targets underlies the anti-cancer and anti-inflammatory properties of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Activity | Assay System | Cell Line | IC50 Value |
| Tetra-acetylated histone H4 binding to BRD4 bromodomain 1 | Biochemical Assay | - | ≤0.3 µM[1][2] |
| hlL-6 mRNA transcription | Cellular Assay | - | ≤0.3 µM[1][2] |
| c-myc activity | Cellular Assay | Human AML MV4-11 | ≤0.3 µM[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the mechanism of action of BET inhibitors like this compound.
BRD4 Bromodomain Binding Assay (AlphaLISA)
This protocol describes a method to quantify the binding of BRD4 to an acetylated histone peptide and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated tetra-acetylated histone H4 peptide (H4ac4)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add BRD4(BD1) protein to a final concentration of 10 nM.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add the biotinylated H4ac4 peptide to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads (final concentration of 20 µg/mL each) to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Western Blot for c-Myc Protein Levels
This protocol details the procedure for measuring the change in cellular c-Myc protein levels following treatment with this compound.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to normalize for protein loading.
RT-qPCR for IL-6 mRNA Levels
This protocol outlines the steps to quantify the relative expression of IL-6 mRNA in cells treated with this compound.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells)
-
Appropriate cell culture medium
-
This compound
-
LPS (lipopolysaccharide) for stimulation (optional)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-6 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a 12-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours) to induce IL-6 expression.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for IL-6 and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IL-6 mRNA expression, normalized to the reference gene.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows related to the mechanism of action of this compound.
References
Bet-IN-19: A Technical Overview of a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound represents a tool for researchers studying the biological roles of BET proteins and for the development of novel therapeutics.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, it prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. This disruption of chromatin binding interferes with the transcription of specific genes, including key oncogenes and inflammatory mediators.
Quantitative Data Summary
The available quantitative data for this compound indicates its potency in cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the publicly available data for this compound provides an upper limit for its IC50, indicating that the actual potency may be greater.
| Assay | Cell Line / System | IC50 (μM) |
| hIL-6 mRNA Transcription Inhibition | - | ≤0.3[1] |
| c-myc Activity Inhibition | Human AML MV4-11 cells | ≤0.3[1] |
| Tetra-acetylated Histone H4 Binding to BRD4 Bromodomain 1 | Biochemical Assay | ≤0.3[1] |
Signaling Pathways
The primary signaling pathway affected by this compound, consistent with its function as a BET inhibitor, is the transcriptional regulation of genes downstream of critical transcription factors. A key target of BET inhibitors is the MYC oncogene.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize this compound are not publicly available. However, based on standard methodologies for evaluating BET inhibitors, the following general protocols can be inferred.
BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay is commonly used to assess the binding of inhibitors to BET bromodomains.
Figure 2. General workflow for a BRD4 bromodomain binding assay using AlphaScreen technology.
Methodology:
-
Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged BRD4 bromodomain 1, Streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in an appropriate assay buffer.
-
Compound Addition: this compound is serially diluted and added to the assay plate.
-
Incubation: The assay components are mixed and incubated to allow for binding to occur.
-
Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the binding of the histone peptide to the BRD4 bromodomain, resulting in a luminescent signal. This compound disrupts this interaction, leading to a decrease in signal.
-
Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.
Cellular c-myc Expression Assay (qRT-PCR)
This assay measures the effect of the inhibitor on the transcription of the c-myc gene in a cellular context.
Methodology:
-
Cell Culture: Human AML MV4-11 cells are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for the c-myc gene and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of c-myc mRNA is calculated, and the IC50 value for the inhibition of c-myc transcription is determined.
Limitations and Future Directions
The currently available data on this compound is limited. To fully characterize this compound and understand its therapeutic potential, further studies are required, including:
-
Precise IC50 Determination: More rigorous dose-response studies are needed to determine the exact IC50 values.
-
Selectivity Profiling: The binding affinity of this compound should be assessed against other BET family members (BRD2, BRD3) and across both bromodomains (BD1 and BD2) to understand its selectivity profile.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in animal models of relevant diseases.
-
Mechanism of Action Studies: Further investigation into the downstream effects of this compound on global gene expression and cellular signaling pathways will provide a more comprehensive understanding of its biological activity.
References
Investigating the Epigenetic Effects of Bet-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in the transcriptional activation of genes, including critical oncogenes and inflammatory mediators. By competitively binding to the bromodomains of BET proteins, this compound disrupts this interaction, leading to the modulation of gene expression. This technical guide provides an in-depth overview of the epigenetic effects of this compound, including its mechanism of action, impact on cellular signaling pathways, and detailed protocols for its investigation.
Core Mechanism of Action
This compound functions by competitively inhibiting the binding of BET bromodomains to acetylated histones. Specifically, it has been shown to inhibit the interaction between the first bromodomain of BRD4 (BRD4-BD1) and tetra-acetylated histone H4.[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of target genes.
The primary mechanism of action of this compound is illustrated in the following diagram:
Quantitative Data
This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Target/Activity | Cell Line | IC50 (μM) | Reference |
| hIL-6 mRNA Transcription | Human AML MV4-11 | ≤0.3 | [1][2] |
| c-myc Activity | Human AML MV4-11 | ≤0.3 | [1][2] |
| Tetra-acetylated Histone H4 binding to BRD4 BD1 | - | ≤0.3 | [1][2] |
Impact on Cellular Signaling Pathways
By inhibiting BET proteins, this compound is expected to impact a multitude of downstream signaling pathways that are dependent on BET-mediated transcription. While specific studies on this compound's pathway effects are limited, the known functions of BET proteins allow for the extrapolation of its likely impact. Key pathways anticipated to be affected include:
-
MYC Signaling: The MYC oncogene is a well-established target of BET proteins. Inhibition by this compound is expected to downregulate MYC expression, thereby affecting cell proliferation, growth, and metabolism.
-
NF-κB Signaling: BET proteins are known to regulate the transcription of NF-κB target genes, which are central to inflammatory responses. This compound is therefore predicted to have anti-inflammatory effects.
-
Cell Cycle Regulation: BET proteins control the expression of genes crucial for cell cycle progression. Inhibition by this compound can lead to cell cycle arrest.
The logical relationship of this compound's effect on these pathways is depicted below:
References
The Impact of Bet-IN-19 on Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bet-IN-19, a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool for studying the epigenetic regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the protein-protein interactions that are crucial for the assembly of transcriptional machinery at gene promoters and enhancers. This interference leads to the selective downregulation of key genes involved in cellular proliferation, inflammation, and oncogenesis. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Core Mechanism of Action
This compound functions as a competitive inhibitor of BET bromodomains, with a high affinity for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins, particularly BRD4, act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails and transcription factors. This binding serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators to the promoters and enhancers of target genes. The recruitment of P-TEFb is a critical step for the phosphorylation of RNA Polymerase II, which releases it from a paused state and allows for productive transcriptional elongation.
This compound, by occupying the acetyl-lysine binding pocket of BRD4, prevents its association with chromatin. This displacement of BRD4 from gene regulatory elements leads to a failure to recruit the necessary transcriptional machinery, resulting in the suppression of target gene transcription.
Quantitative Data on this compound Activity
The publicly available quantitative data for this compound demonstrates its potent inhibitory activity in a key cancer-relevant cell line.
| Target/Process | Cell Line | IC50 (μM) |
| hIL-6 mRNA Transcription | - | ≤0.3 |
| c-myc Activity | Human AML MV4-11 | ≤0.3 |
| Tetra-acetylated Histone H4 binding to BRD4 (BD1) | - | ≤0.3 |
Data sourced from MedchemExpress and Adooq Bioscience.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques used for evaluating BET inhibitor activity.
BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated tetra-acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound and control compounds
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add BRD4(BD1) protein and the biotinylated histone H4 peptide to each well.
-
Add the diluted this compound or control compound to the wells.
-
Incubate at room temperature for 30 minutes to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values using a suitable data analysis software.
-
c-Myc Activity Assay (ELISA-based)
This assay measures the effect of this compound on the transcriptional activity of the c-Myc oncogene.
-
Materials:
-
MV4-11 cells
-
Cell lysis buffer
-
Nuclear extraction kit
-
c-Myc Transcription Factor Assay Kit (containing a 96-well plate coated with a c-Myc binding DNA sequence, primary antibody against c-Myc, HRP-conjugated secondary antibody, and substrate)
-
This compound
-
Plate reader
-
-
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.
-
Add the nuclear extracts to the wells of the c-Myc assay plate and incubate to allow c-Myc to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-c-Myc antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the c-Myc activity.
-
Determine the effect of this compound on c-Myc activity relative to untreated controls.
-
IL-6 mRNA Transcription Analysis (qRT-PCR)
This method quantifies the change in the messenger RNA (mRNA) levels of the Interleukin-6 (IL6) gene following treatment with this compound.
-
Materials:
-
A suitable cell line that expresses IL-6 upon stimulation (e.g., macrophages stimulated with LPS)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers specific for IL6 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other fluorescent dye for real-time PCR
-
Real-time PCR instrument
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using the IL6 and housekeeping gene primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IL6 mRNA expression in this compound treated cells compared to untreated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on gene transcription.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and specific inhibitor of the BET family of bromodomains, demonstrating significant activity in downregulating key oncogenic and inflammatory gene expression. Its well-defined mechanism of action, involving the disruption of BRD4's role as an epigenetic reader, makes it an invaluable tool for both basic research into gene transcription regulation and for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential in various disease contexts. Further studies involving comprehensive transcriptomic and proteomic analyses will be crucial to fully elucidate the spectrum of its cellular effects and to identify additional therapeutic opportunities.
References
Unveiling Bet-IN-19: A Technical Primer on a Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene transcription, playing a pivotal role in cancer and inflammatory diseases. These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-myc. The therapeutic potential of inhibiting these interactions has led to the development of a new class of small molecule inhibitors. This technical guide provides an in-depth overview of the discovery and development of Bet-IN-19 (also known as Compound 146), a novel BET inhibitor. The information presented herein is derived from the primary patent literature, offering a foundational resource for researchers in the field.
Core Discovery and Mechanism of Action
This compound is a potent inhibitor of the BET family of proteins. Its mechanism of action involves competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional regulators and leads to the downregulation of target gene expression, including critical drivers of cell proliferation and survival.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Biochemical Assay | BRD4 Bromodomain 1 (BD1) - Tetra-acetylated Histone H4 Binding | IC50 | ≤0.3 μM | [1][2][3] |
| Cellular Assay | Human AML MV4-11 cells | c-myc Activity Inhibition | IC50 | ≤0.3 μM |
| Cellular Assay | Human AML MV4-11 cells | hlL-6 mRNA Transcription Inhibition | IC50 | ≤0.3 μM |
Signaling Pathway and Experimental Workflow
The development of BET inhibitors like this compound targets a well-defined signaling pathway and follows a structured discovery and validation workflow.
Detailed Experimental Protocols
The primary source for this compound, the patent application WO2015002754A2, provides the foundational methodologies for its synthesis and evaluation.[1]
Synthesis of this compound (Compound 146)
The synthesis of this compound is described as a multi-step process. While the full, detailed synthetic route with characterization at each step is proprietary and outlined within the patent, a general overview of a potential synthetic strategy for analogous compounds can be inferred. The synthesis likely involves the construction of a core bicyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. For the specific synthesis of Compound 146, the patent provides the following example:
-
Step 1: Preparation of Intermediate A. (Details of starting materials and reaction conditions are outlined in the patent document).
-
Step 2: Preparation of Intermediate B. (Involving the reaction of Intermediate A with a specified reagent).
-
Step 3: Final Synthesis of Compound 146 (this compound). (Describing the final coupling or cyclization step to yield the target molecule).
Note: For the exact, step-by-step synthetic procedure and characterization data (e.g., NMR, MS), researchers must refer to the detailed examples within patent WO2015002754A2.
Biochemical Bromodomain Binding Assay (AlphaScreen)
This assay is designed to measure the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Reagents:
-
Recombinant human BRD4 bromodomain 1 (BD1) with an affinity tag (e.g., GST or His-tag).
-
Biotinylated tetra-acetylated histone H4 peptide.
-
Streptavidin-coated Donor beads.
-
Affinity-tag specific Acceptor beads (e.g., anti-GST or anti-His).
-
Assay buffer.
-
-
Procedure:
-
The BRD4-BD1 protein, biotinylated histone H4 peptide, and the test compound (this compound) are incubated together in an appropriate assay buffer.
-
Streptavidin-coated Donor beads and anti-tag Acceptor beads are then added to the mixture.
-
In the absence of an inhibitor, the BRD4-BD1 protein binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.
-
This compound disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
The IC50 value is calculated by measuring the signal at various concentrations of the inhibitor.
-
Cellular c-myc and hlL-6 Expression Assays (MV4-11 Cells)
These assays assess the ability of this compound to modulate the expression of BET target genes in a relevant cancer cell line.
-
Cell Culture:
-
Human acute myeloid leukemia (AML) MV4-11 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
-
Treatment:
-
Cells are seeded in multi-well plates and treated with a dose range of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
-
RNA Isolation and Quantitative PCR (qPCR):
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for c-myc, hlL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated, and the IC50 value for the inhibition of transcription is determined.
-
Conclusion
This compound represents a novel and potent inhibitor of the BET family of proteins. The available data demonstrates its ability to disrupt the interaction of BRD4 with acetylated histones and to downregulate the expression of key oncogenic drivers in cancer cells. This technical guide provides a summary of the publicly available information on this compound, serving as a valuable resource for researchers interested in the development and application of BET inhibitors. For further detailed information, direct reference to the primary patent literature is recommended.
References
An In-depth Technical Guide to the Therapeutic Potential of BET Inhibitors in Acute Myeloid Leukemia (AML) Research
Disclaimer: No specific public domain information is available for a compound designated "Bet-IN-19." This document provides a comprehensive overview of the potential of Bromodomain and Extra-Terminal (BET) inhibitors in Acute Myeloid Leukemia (AML) research, drawing on data from well-characterized representative compounds in this class.
Executive Summary
Acute Myeloid Leukemia (AML) is a genetically diverse hematological malignancy with a pressing need for novel therapeutic strategies.[1][2] Epigenetic dysregulation is a hallmark of AML, and targeting epigenetic reader proteins has emerged as a promising therapeutic avenue.[1][3] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical for the transcription of key oncogenes in AML, such as MYC.[4][5] BET inhibitors, a class of small molecules that reversibly bind to the bromodomains of BET proteins, have shown significant preclinical and emerging clinical activity in various AML subtypes.[1][6] This guide provides a technical overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for studying BET inhibitors in the context of AML research, serving as a resource for researchers, scientists, and drug development professionals.
The Role of BET Proteins in AML Pathogenesis
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histone tails and transcription factors.[4] This interaction is crucial for recruiting transcriptional machinery to promoters and enhancers, thereby activating gene expression.[7] In AML, BRD4 has been identified as a key factor in maintaining the leukemic state by driving the expression of oncogenes like MYC and BCL2.[5][8] High levels of BRD4 are often found at super-enhancers, which are clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic programs.[7]
Mechanism of Action of BET Inhibitors
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin.[4][9] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of BET-dependent genes.[7] A primary effect of BET inhibition in AML is the suppression of MYC transcription, which leads to cell cycle arrest, reduced proliferation, and apoptosis.[10][11] Additionally, BET inhibitors can induce differentiation of AML cells.[8]
Preclinical Efficacy of BET Inhibitors in AML
A substantial body of preclinical evidence supports the therapeutic potential of BET inhibitors in AML. These studies have utilized a range of AML cell lines and patient-derived xenograft (PDX) models, demonstrating dose-dependent inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[10][12]
In Vitro Activity of Representative BET Inhibitors
The following table summarizes the in vitro activity of several well-characterized BET inhibitors against various AML cell lines.
| BET Inhibitor | AML Cell Line | Assay Type | Endpoint | Result | Reference |
| JQ1 | Kasumi-1 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] |
| SKNO-1 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |
| MOLM13 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |
| MV4-11 | AlamarBlue | Proliferation | Dose-dependent decrease | [10] | |
| OCI-AML3 | Apoptosis Assay | Apoptosis | Induction of apoptosis | [13] | |
| OTX015 (MK-8628) | OCI-AML3 | Differentiation Assay | Differentiation | Induction of differentiation | [13] |
| INCB054329 | MV-4-11 | Apoptosis Assay | Apoptosis | Dose-dependent apoptosis | [12][14] |
| MOLM13 | Cell Cycle Analysis | Cell Cycle | Quiescence | [12][14] | |
| Kasumi-1 | PRO-seq | Transcription | Reduced elongation of MYC and BCL2 | [12][14] | |
| ABBV-075 | Various AML cell lines | Apoptosis Assay | Apoptosis | Strong induction of apoptosis | [3] |
In Vivo Activity of Representative BET Inhibitors
In vivo studies using AML xenograft models have demonstrated the anti-leukemic activity of BET inhibitors, showing tumor growth inhibition and improved survival.
| BET Inhibitor | Animal Model | AML Model | Key Findings | Reference |
| JQ1 | NOD/SCID mice | MLL-rearranged AML | Prolonged survival | [8][11] |
| INCB054329 | Xenograft mice | MV-4-11 cells | Reduced tumor burden | [12][14] |
| ABBV-075 | Immune-compromised mice | AML blast progenitor cells | Overcame venetoclax resistance | [3] |
Key Signaling Pathways Affected by BET Inhibition
The anti-leukemic effects of BET inhibitors are primarily mediated through the downregulation of critical signaling pathways that drive AML cell survival and proliferation.
Experimental Protocols for Evaluating BET Inhibitors in AML Research
Standardized experimental protocols are essential for the preclinical evaluation of BET inhibitors. Below are methodologies for key assays.
Cell Viability and Proliferation Assay (e.g., AlamarBlue or MTT)
-
Cell Seeding: Plate AML cells (e.g., Kasumi-1, MV4-11) in 96-well plates at a density of 1 x 10^4 cells/well in complete culture medium.
-
Compound Treatment: Add serial dilutions of the BET inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add AlamarBlue or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the BET inhibitor at the desired concentration and time point (e.g., 250 nM JQ1 for 48 hours).[10]
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the BET inhibitor for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigational BET bromodomain protein inhibitors in early stage clinical trials for acute myelogenous leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Targeted Therapeutics in Acute Myeloid Leukemia: An Embarrassment of Riches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of BET Inhibitors: A Technical Guide
An In-depth Examination of the Core Anti-inflammatory Properties of Bromodomain and Extra-Terminal (BET) Inhibitors, with a focus on the emerging compound Bet-IN-19.
Introduction
Chronic inflammation is a key pathological driver of a multitude of human diseases, ranging from autoimmune disorders to cancer and cardiovascular disease. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene expression, particularly in the context of inflammation.[1] These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to specific gene loci.[2][3] Small molecule inhibitors of BET proteins have shown significant promise in preclinical models of inflammatory diseases by suppressing the expression of key pro-inflammatory genes.[1][4]
This technical guide provides a comprehensive overview of the anti-inflammatory properties of BET inhibitors, intended for researchers, scientists, and drug development professionals. While specific data on the novel BET inhibitor This compound (Compound 146) is currently limited, this document will summarize the available information and extrapolate from the extensive research on well-characterized BET inhibitors such as JQ1 and I-BET151 to provide a thorough understanding of their mechanism of action, experimental validation, and therapeutic potential.
This compound: An Emerging BET Inhibitor
This compound is a novel small molecule identified as a potent inhibitor of the BET family of proteins.[5] While extensive peer-reviewed studies on its anti-inflammatory effects are not yet widely available, preliminary data from suppliers indicates its activity against key inflammatory and cell cycle regulators.
Quantitative Data for this compound
The following table summarizes the currently available in vitro inhibitory activities of this compound.
| Target | Assay | Cell Line | IC50 | Citation |
| hIL-6 mRNA transcription | Gene Expression | - | ≤0.3 µM | [5] |
| c-myc activity | Cellular Assay | Human AML MV4-11 | ≤0.3 µM | [5] |
| Tetra-acetylated histone H4 binding to BRD4 bromodomain 1 | Binding Assay | - | ≤0.3 µM | [5] |
Core Mechanism of Anti-Inflammatory Action of BET Inhibitors
The primary anti-inflammatory mechanism of BET inhibitors lies in their ability to disrupt the transcriptional activation of pro-inflammatory genes.[4] This is largely achieved by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[1][2]
Inhibition of NF-κB Signaling
A pivotal pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6] The p65/RelA subunit of NF-κB, a master regulator of inflammatory gene expression, is itself acetylated, which facilitates its interaction with BRD4.[3][4] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of a host of pro-inflammatory genes, including cytokines and chemokines.[7] BET inhibitors, by blocking the binding of BRD4 to acetylated RelA, effectively suppress the transcription of these NF-κB target genes.[3][8]
Downregulation of Pro-Inflammatory Cytokines and Chemokines
A direct consequence of BET protein inhibition is the reduced production of a wide array of pro-inflammatory cytokines and chemokines. Studies with JQ1 and I-BET151 have consistently demonstrated a significant decrease in the expression and secretion of key inflammatory mediators in various cell types, including macrophages and synovial fibroblasts.[5][9][10]
| BET Inhibitor | Cell Type | Stimulant | Cytokine/Chemokine | Effect | Concentration | Citation |
| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | TNF-α | Significant Reduction | 400 nM | [5] |
| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | IL-6 | Significant Reduction | 400 nM | [5] |
| JQ1 | Mouse Bone Marrow-Derived Macrophages | LPS | MCP-1 | Significant Reduction | 400 nM | [5] |
| I-BET151 | Human Rheumatoid Arthritis Synovial Fibroblasts | TNF-α, IL-1β | IL-6, IL-8, MMP1, MMP3 | Secretion Suppressed | 1 µM | [10][11] |
| I-BET151 | RAW264.7 Macrophages | LPS | IL-6 | Preferential Inhibition | 1 µM | [12] |
| I-BET151 | Human Gingival Fibroblasts | TNF-α, IL-1β | IL-8, CCL2 | Dose-dependent Suppression (up to 70%) | 1 µM | [9] |
Experimental Protocols
The anti-inflammatory properties of BET inhibitors can be assessed using a variety of established in vitro and in vivo models.
In Vitro Anti-inflammatory Assays
A common in vitro model for studying inflammation involves the stimulation of immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media and conditions.
-
Pre-treatment: Incubate cells with varying concentrations of the BET inhibitor (e.g., this compound, JQ1) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 50-100 ng/mL) to the cell cultures to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined time course (e.g., 4-24 hours).
-
Sample Collection: Collect cell culture supernatants to measure secreted cytokines and cell lysates for gene and protein expression analysis.
-
Analysis:
-
ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using enzyme-linked immunosorbent assay kits.[13]
-
qPCR: Isolate total RNA from cell lysates and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes.
-
Western Blot: Analyze protein levels of key signaling molecules (e.g., phosphorylated p65, IκBα) in cell lysates to assess pathway activation.
-
In Vivo Models of Inflammation
To evaluate the systemic anti-inflammatory effects of BET inhibitors, animal models of acute and chronic inflammation are employed.
Protocol: LPS-Induced Endotoxemia Model
This model mimics the systemic inflammatory response seen in sepsis.[5]
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Pre-treatment: Administer the BET inhibitor or vehicle control (e.g., via intraperitoneal injection) prior to LPS challenge.
-
LPS Challenge: Inject a lethal or sub-lethal dose of LPS to induce a systemic inflammatory response.
-
Monitoring: Monitor the animals for survival, clinical signs of distress, and body temperature.
-
Sample Collection: Collect blood samples at various time points to measure serum cytokine levels.
-
Analysis:
-
Cytokine Analysis: Quantify serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Survival Analysis: Plot survival curves to determine the protective effect of the BET inhibitor.
-
Carrageenan-Induced Paw Edema Model
This is a widely used model for screening acute anti-inflammatory drugs.[14]
-
Animal Model: Typically uses rats or mice.
-
Drug Administration: Administer the BET inhibitor or a reference anti-inflammatory drug (e.g., indomethacin) orally or via another appropriate route.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
BET inhibitors represent a promising class of anti-inflammatory agents with a well-defined mechanism of action centered on the epigenetic regulation of inflammatory gene expression. While the publicly available data on this compound is currently limited to its potent in vitro activity, it serves as an exemplar of the ongoing efforts to develop novel BET inhibitors for therapeutic use. The extensive research on compounds like JQ1 and I-BET151 provides a strong rationale for the further investigation of this compound and other next-generation BET inhibitors in various inflammatory and autoimmune disease models.
Future research should focus on elucidating the detailed in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound. Furthermore, exploring the potential for combination therapies with other anti-inflammatory agents could unlock synergistic effects and broaden the therapeutic applications of this promising class of epigenetic modulators.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I-BET151 suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The bromodomain protein inhibitor I-BET151 suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts Rheumasearch [rheumasearch.org]
- 12. I-BET151 selectively regulates IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of Bet-IN-19 on BRD4 Bromodomain 1 Binding: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription, making them compelling targets for therapeutic intervention in oncology and inflammatory diseases. BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2. This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, thereby driving the expression of key oncogenes such as c-myc. Bet-IN-19 (also known as Compound 146) is a small molecule inhibitor of the BET family of proteins. This document provides a detailed technical guide on the effect of this compound on the binding of the first bromodomain of BRD4 (BRD4 BD1) to its natural ligand.
Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD4 bromodomains. By occupying this pocket, this compound prevents the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. This disruption of BRD4's scaffolding function results in the downregulation of target gene expression. The primary reported activity of this compound is its ability to inhibit the binding of tetra-acetylated histone H4 to the first bromodomain of BRD4.[1]
Quantitative Analysis of this compound Binding to BRD4 Bromodomain 1
The inhibitory potency of this compound on the interaction between BRD4 BD1 and its histone ligand has been quantified, providing a key parameter for its biological activity.
| Compound | Target | Assay Type | Ligand | IC50 (µM) |
| This compound | BRD4 Bromodomain 1 | Inhibition of Protein-Protein Interaction | Tetra-acetylated Histone H4 | ≤0.3[1][2] |
Note: While the half-maximal inhibitory concentration (IC50) is provided, detailed thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS) for the binding of this compound to BRD4 BD1 are not extensively available in the public domain.
Experimental Protocols
The determination of the IC50 value for this compound was likely achieved through a competitive binding assay. A common and robust method for such measurements is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). Below is a representative protocol for determining the inhibitory activity of a compound against the BRD4 BD1/Histone H4 interaction.
AlphaScreen Assay for BRD4 BD1 Inhibition
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the interaction between BRD4 BD1 and a biotinylated, tetra-acetylated histone H4 peptide.
Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to the biotinylated histone H4 peptide. The acceptor bead is coated with a material that allows it to be captured by a tagged BRD4 BD1 protein (e.g., His-tag). When BRD4 BD1 binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the BRD4-histone interaction will separate the beads, leading to a decrease in the AlphaScreen signal.
Materials:
-
Recombinant His-tagged BRD4 BD1 protein
-
Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor Beads
-
Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 serial dilutions.
-
Reagent Preparation:
-
Dilute the His-tagged BRD4 BD1 protein and the biotinylated tetra-acetylated histone H4 peptide in assay buffer to their optimal working concentrations (determined through titration experiments).
-
Prepare a suspension of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer according to the manufacturer's instructions. These steps should be performed in low light conditions.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add the diluted His-tagged BRD4 BD1 protein to all wells.
-
Add the biotinylated tetra-acetylated histone H4 peptide to all wells except for the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding interaction and inhibition to occur.
-
-
Bead Addition:
-
Add the Nickel Chelate Acceptor beads to all wells.
-
Add the Streptavidin Donor beads to all wells. This step should be performed under subdued lighting.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead binding.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
The raw data is typically normalized to the controls (e.g., 100% activity for DMSO control, 0% activity for no-histone-peptide control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of BRD4 inhibition by this compound.
Experimental Workflow for IC50 Determination
References
Understanding the Cellular Pathways Affected by Bet-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bet-IN-19 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, this compound disrupts protein-protein interactions that are crucial for the transcriptional activation of key oncogenes and inflammatory mediators. This guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, downstream transcriptional effects, and the experimental methodologies used to characterize its activity.
Introduction to BET Proteins and Their Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in regulating gene transcription.[1] They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction recruits transcriptional machinery to specific genomic loci, thereby activating gene expression.
BRD4, the most extensively studied member of the BET family, is a critical co-activator for a number of transcription factors, including c-Myc and NF-κB.[2][3] Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. BET inhibitors, such as this compound, function by displacing BET proteins from chromatin, leading to the transcriptional repression of their target genes.[1]
Mechanism of Action of this compound
This compound exerts its biological effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The primary target of this compound within the BET family is BRD4.
The key inhibitory activities of this compound that have been quantitatively characterized are summarized below.
Quantitative Data Summary
The inhibitory potency of this compound has been determined across several key cellular activities, providing a quantitative basis for its mechanism of action.
| Target Activity | Cell Line/System | IC50 | Reference |
| c-Myc Activity | Human AML MV4-11 | ≤0.3 µM | [4] |
| hIL-6 mRNA Transcription | - | ≤0.3 µM | [4] |
| Tetra-acetylated Histone H4 binding to BRD4 Bromodomain 1 | - | ≤0.3 µM | [4] |
Core Cellular Pathways Affected by this compound
Based on its mechanism as a BET inhibitor, this compound is predicted to impact several critical cellular signaling pathways primarily through the transcriptional regulation of key downstream genes.
The c-Myc Oncogenic Pathway
The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. In many cancers, including acute myeloid leukemia (AML), MYC expression is driven by BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors lead to a rapid downregulation of MYC transcription.[5][6] This subsequently triggers cell cycle arrest, cellular senescence, and apoptosis.[5][7] The known inhibitory effect of this compound on c-Myc activity in AML cells underscores this as a primary pathway of its anti-cancer effects.[4]
This compound inhibits BRD4, downregulating MYC and inducing apoptosis.
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory cytokines such as IL-6.[3] The demonstrated ability of this compound to inhibit hIL-6 mRNA transcription suggests its role in modulating the NF-κB signaling cascade, giving it potential as an anti-inflammatory agent.[4]
This compound disrupts BRD4-NF-κB interaction, reducing inflammation.
Experimental Protocols
Detailed methodologies for key assays used to characterize BET inhibitors like this compound are provided below. These are generalized protocols based on standard practices in the field.
BRD4 Bromodomain Binding Assay (TR-FRET)
This assay quantifies the ability of an inhibitor to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Materials:
-
Europium-labeled BRD4 Bromodomain 1 (Donor)
-
Biotinylated tetra-acetylated Histone H4 peptide (Acceptor Substrate)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compound (this compound)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the Europium-labeled BRD4 bromodomain and the biotinylated histone H4 peptide to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 4 µL of a solution containing Streptavidin-APC to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.
Workflow for the TR-FRET based BRD4 binding assay.
c-Myc Activity Assay in AML Cells
This protocol describes a method to measure the effect of this compound on c-Myc transcriptional activity in a relevant cell line.
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell lysis buffer
-
Nuclear extraction kit
-
c-Myc transcription factor activity assay kit (ELISA-based)
-
Microplate reader
Procedure:
-
Culture MV4-11 cells to a density of approximately 1x10^6 cells/mL.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the c-Myc ELISA-based activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with a c-Myc consensus binding site oligonucleotide.
-
Detect bound c-Myc using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
-
Calculate the percentage of c-Myc activity relative to the vehicle-treated control and determine the IC50 value.
hIL-6 mRNA Transcription Inhibition Assay (RT-qPCR)
This method quantifies the change in hIL-6 mRNA levels in response to this compound treatment.
Materials:
-
A suitable human cell line that expresses IL-6 upon stimulation (e.g., macrophages stimulated with LPS)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hIL-6 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4 hours) to induce IL-6 expression.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for hIL-6 and the housekeeping gene.
-
Calculate the relative expression of hIL-6 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the IC50 value for the inhibition of hIL-6 mRNA transcription.
Conclusion
This compound is a potent BET inhibitor that primarily functions by disrupting the interaction of BRD4 with acetylated histones, leading to the transcriptional repression of key downstream target genes. The primary cellular pathways affected are the c-Myc oncogenic pathway and the NF-κB inflammatory pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology and inflammatory diseases. Further studies, including global gene expression profiling, will be crucial to fully elucidate the complete spectrum of cellular pathways modulated by this promising compound.
References
- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols: Preparation of Bet-IN-19 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of Bet-IN-19 stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.
Overview and Specifications
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[1] This action modulates the transcription of key oncogenes and inflammatory genes, such as c-myc and IL-6, making it a valuable tool for research in oncology and inflammation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 333.39 g/mol | - |
| Formula | C₁₉H₁₉N₅O | - |
| Appearance | Off-white to light yellow solid | - |
| Solubility in DMSO | 100 mg/mL (299.95 mM) | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is recommended.[2] |
| IC₅₀ (c-myc activity) | ≤0.3 µM (in MV4-11 cells) | [2] |
| IC₅₀ (hIL-6 mRNA) | ≤0.3 µM | [2] |
| IC₅₀ (BRD4 binding) | ≤0.3 µM | [2] |
| Storage Conditions | Duration | Notes |
| Powder | 3 years at -20°C | [3] |
| DMSO Stock Solution | 6 months at -80°C | [2][3] |
| DMSO Stock Solution | 1 month at -20°C | [2][3] |
Signaling Pathway of BET Inhibition
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene promoters and enhancers, activating transcription. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes.
Figure 1. Mechanism of action for this compound as a BET inhibitor.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 333.39 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.[2]
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (333.39 g/mol * 0.010 mol/L) = 0.00029995 L
-
Volume (µL) = 299.95 µL
-
-
-
Dissolution: Add 299.95 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.[2]
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Sonication (if necessary): If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
Dilution of this compound Stock for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution for use in cellular experiments. It is critical to maintain the final DMSO concentration in the cell culture medium below 0.5% to prevent cytotoxicity.[3]
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in sterile cell culture medium.
-
Serial Dilutions: Perform subsequent serial dilutions from the intermediate stock using cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[3]
-
Cell Treatment: Add the diluted this compound solutions and the vehicle control to your cell cultures.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a cell-based assay using a this compound DMSO stock solution.
Figure 2. General workflow for using this compound in cell-based assays.
Important Considerations
-
DMSO Hygroscopicity: DMSO is highly hygroscopic. Use newly opened or properly stored anhydrous DMSO to ensure maximum solubility of this compound.[2]
-
Compound Precipitation: When diluting the DMSO stock in aqueous solutions like cell culture media, perform the dilution in a stepwise manner to prevent the compound from precipitating.[3]
-
Safety Precautions: DMSO can facilitate the absorption of substances through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, when handling DMSO and this compound solutions.
-
Stability: Avoid multiple freeze-thaw cycles of the stock solution as this can affect its stability and efficacy.[3] Aliquoting is highly recommended.
References
Application Notes and Protocols for Assessing Bet-IN-19 Efficacy in Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Bet-IN-19, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor. This compound has been shown to inhibit the binding of tetra-acetylated histone H4 to the first bromodomain (BD1) of BRD4 and suppress the transcription of key oncogenes such as c-MYC and inflammatory cytokines like IL-6. The following assays are designed to confirm target engagement, elucidate downstream pathway modulation, and assess the functional cellular outcomes of this compound treatment.
Target Engagement Assays
Target engagement assays are crucial to verify that this compound interacts with its intended molecular target, BRD4, within a cellular context.
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to BRD4 in live cells, providing a direct assessment of target engagement. The principle involves a bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein and a fluorescently labeled tracer that binds to the same bromodomain. A successful inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Line: HEK293 cells are commonly used for their high transfection efficiency.
-
Reagents:
-
pNLF1-BRD4 (BD1) Vector (for expressing NanoLuc®-BRD4 fusion protein)
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer K-5
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
Prepare a transfection mix with the pNLF1-BRD4 (BD1) vector and FuGENE® HD in Opti-MEM™.
-
Seed HEK293 cells in a 96-well plate and transfect them with the mixture. Incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer K-5 and the this compound dilutions to the transfected cells.
-
Add the Nano-Glo® Substrate to generate the luminescent signal.
-
Measure the filtered luminescence at 450 nm and 610 nm using a luminometer.
-
Calculate the BRET ratio (610nm emission / 450nm emission) and plot the data to determine the IC50 value.
-
Data Presentation:
| Assay | Cell Line | Target | Expected IC50 |
| NanoBRET™ | HEK293 | BRD4 (BD1) | ≤ 0.3 µM |
Workflow Diagram:
Downstream Pathway Modulation Assays
These assays are designed to measure the effect of this compound on the expression of genes and proteins that are regulated by BET proteins.
c-MYC and IL-6 Gene Expression Analysis by qRT-PCR
This compound is known to suppress the transcription of the oncogene c-MYC and the inflammatory cytokine IL-6. Quantitative real-time PCR (qRT-PCR) can be used to quantify the changes in mRNA levels of these target genes upon treatment with this compound.
Experimental Protocol:
-
Cell Line: MV4-11 (human AML cell line) is a suitable model as it is known to be sensitive to BET inhibitors.
-
Reagents:
-
TRIzol™ Reagent for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp™ SYBR™ Green Master Mix
-
Primers for c-MYC, IL-6, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Seed MV4-11 cells and treat them with various concentrations of this compound for 6-24 hours.
-
Extract total RNA using TRIzol™ reagent.
-
Synthesize cDNA using the reverse transcription kit.
-
Perform qRT-PCR using SYBR™ Green Master Mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation:
| Target Gene | Cell Line | Treatment Duration | Expected Outcome |
| c-MYC | MV4-11 | 6-24 hours | Dose-dependent decrease in mRNA levels |
| IL-6 | MV4-11 | 6-24 hours | Dose-dependent decrease in mRNA levels |
c-MYC Protein Expression Analysis by Western Blot
To confirm that the changes in gene expression translate to the protein level, Western blotting can be performed to detect c-MYC protein levels.
Experimental Protocol:
-
Cell Line: MV4-11
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MV4-11 cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathway Diagram:
Cellular Function Assays
These assays evaluate the overall impact of this compound on cancer cell viability, proliferation, and cell cycle progression.
Cell Viability and Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to assess cell proliferation by quantifying ATP, which is an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Line: MV4-11
-
Reagents:
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Add the CellTiter-Glo® Reagent to the wells.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the data and calculate the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Assay | Cell Line | Treatment Duration | Expected GI50 |
| CellTiter-Glo® | MV4-11 | 72 hours | Sub-micromolar range |
Apoptosis Assay
Annexin V staining followed by flow cytometry can be used to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
Experimental Protocol:
-
Cell Line: MV4-11
-
Reagents:
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
-
Procedure:
-
Treat MV4-11 cells with this compound for 48-72 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
Propidium iodide (PI) staining of DNA followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). BET inhibitors are known to cause cell cycle arrest, typically at the G1 phase.
Experimental Protocol:
-
Cell Line: MV4-11
-
Reagents:
-
PI/RNase Staining Buffer
-
-
Procedure:
-
Treat MV4-11 cells with this compound for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark for 30 minutes.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle.
-
Logical Relationship of Assays:
Application Notes and Protocols for Utilizing Bet-IN-19 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Bet-IN-19, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor, in chromatin immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of this compound, optimal experimental conditions, a step-by-step ChIP protocol, and data interpretation guidelines for studying the impact of BET protein inhibition on protein-DNA interactions.
Introduction
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails.[1][2] This interaction facilitates the recruitment of transcriptional machinery to specific genomic loci, driving the expression of genes involved in cell proliferation, apoptosis, and inflammation. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions.[1][3]
This compound is a small molecule inhibitor that competitively binds to the bromodomains of BET proteins, preventing their association with acetylated chromatin.[1][4] This disruption of BET protein-chromatin interaction leads to the suppression of target gene expression, such as the proto-oncogene c-myc.[4][5] ChIP assays are invaluable for investigating the genome-wide occupancy of BET proteins and how this is altered by inhibitors like this compound.
Mechanism of Action of this compound in the Context of ChIP
This compound inhibits the binding of BET proteins, most notably BRD4, to acetylated histones.[4] In a ChIP experiment, treatment with this compound is expected to reduce the enrichment of BRD4 at its target genomic regions. This provides a direct measure of the inhibitor's efficacy and its impact on the epigenetic landscape.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays, derived from available literature. Optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | Value | Cell Type Example | Reference |
| IC50 (c-myc activity) | ≤0.3 µM | Human AML MV4-11 | [4] |
| IC50 (BRD4 binding to H4) | ≤0.3 µM | In vitro assay | [4] |
| IC50 (hlL-6 mRNA transcription) | ≤0.3 µM | Not specified | [4] |
| Recommended Treatment Time | 2 - 24 hours | T98G (for JQ1, a similar BETi) | [2] |
| Recommended Concentration | 0.5 - 5 µM | General starting range | Inferred from IC50 |
Experimental Protocols
Signaling Pathway of BET Protein Action and Inhibition
The following diagram illustrates the mechanism of BET protein-mediated transcription and its inhibition by this compound.
Caption: Mechanism of BET protein action and its inhibition by this compound.
Chromatin Immunoprecipitation (ChIP) Workflow with this compound Treatment
This diagram outlines the key steps of the ChIP protocol incorporating the use of this compound.
Caption: General workflow for a ChIP experiment using this compound.
Detailed ChIP Protocol for this compound
This protocol is adapted for a standard ChIP assay in cultured mammalian cells and includes considerations for the use of this compound. It is optimized for approximately 1-5 x 10^7 cells per immunoprecipitation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine
-
Lysis Buffers (e.g., RIPA or similar, containing protease inhibitors)
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
ChIP-validated antibody against BRD4 or other relevant BET protein
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit or phenol:chloroform:isoamyl alcohol
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.[6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS containing protease inhibitors.
-
Pellet cells by centrifugation and lyse the cells according to a standard ChIP lysis protocol to isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer for shearing.
-
Sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.[7][8] The optimal sonication conditions should be determined empirically for each cell type and instrument.[9]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with a ChIP-grade antibody against the BET protein of interest (e.g., BRD4) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours.
-
-
Washing:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[6]
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight.[6]
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a spin column kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known target gene promoters (e.g., MYC) and negative control regions.
-
Alternatively, prepare libraries for next-generation sequencing (ChIP-seq) to identify genome-wide changes in BET protein occupancy.
-
Controls for a Robust ChIP Experiment
-
Vehicle Control: Treat a parallel set of cells with the same concentration of DMSO used for the this compound stock solution.
-
Negative Control IgG: Perform an immunoprecipitation with a non-specific IgG of the same isotype as the primary antibody to determine the level of background signal.[10]
-
Positive and Negative Gene Loci: Use qPCR primers for a known target gene of the BET protein as a positive control and a gene-desert or non-target gene region as a negative control.[11]
-
Input DNA: The input sample represents the total amount of chromatin used in the IP and is used to normalize the ChIP results.[9]
Data Analysis and Interpretation
The results from the qPCR analysis should be expressed as a percentage of the input DNA. A significant reduction in the enrichment of the target protein at a specific locus in this compound-treated cells compared to vehicle-treated cells indicates successful inhibition of BET protein binding. For ChIP-seq data, a genome-wide reduction in peak intensity at BET protein binding sites is expected following this compound treatment.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of BET proteins in gene regulation and disease, and to validate the on-target effects of this potent inhibitor.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rockland.com [rockland.com]
- 7. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 11. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bet-IN-19 in Hematological Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a potent, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] In many hematological malignancies, BET proteins play a critical role in driving the expression of oncogenes such as MYC, BCL2, and components of the NF-κB and other pro-survival signaling pathways.[1][3][4][5] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the transcriptional repression of these key oncogenes.[1][2] This activity results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various hematological malignancy cell lines.[1][5]
These application notes provide an overview of the use of this compound in preclinical research, including its effects on various hematological cancer cell lines and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the transcriptional program of malignant cells. By inhibiting BET proteins, particularly BRD4, it prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers that control the expression of critical oncogenes.[2] This leads to a rapid downregulation of oncoproteins like c-Myc and BCL2, which are central to the pathogenesis of many leukemias, lymphomas, and multiple myeloma.[1][3][5] The subsequent cellular consequences include cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[3][5]
References
- 1. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET Inhibitor GS-5829 Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bet-IN-19 in Solid Tumor Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic "readers," BET proteins, particularly BRD4, play a crucial role in regulating the transcription of key oncogenes, including c-Myc.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes.[4] Inhibition of this interaction by compounds like this compound leads to the downregulation of oncogenic gene expression, resulting in cell cycle arrest and apoptosis in various cancer cells.[5]
These application notes provide a comprehensive guide for utilizing this compound in preclinical studies focused on assessing its impact on the viability of solid tumor cells. The following sections detail the mechanism of action, quantitative data, and standardized protocols for key in vitro assays.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This displacement prevents the recruitment of transcriptional regulators, leading to the suppression of target gene expression.[3] A primary target of BET inhibitors is the c-Myc oncogene, which is a critical driver of proliferation in many solid tumors.[2][3] By inhibiting c-Myc expression, this compound is expected to induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis.[5]
Caption: Mechanism of Action of this compound.
Quantitative Data
This compound has been shown to be a potent inhibitor of BET protein function. The following table summarizes the available in vitro potency data. Note: Data on the efficacy of this compound in specific solid tumor cell lines is not yet widely published. The provided data is based on its activity in a human acute myeloid leukemia (AML) cell line, which is known to be sensitive to BET inhibitors. Researchers are encouraged to determine the IC50 values in their solid tumor cell lines of interest.
| Target/Assay | Cell Line | IC50 (µM) | Reference |
| c-Myc Activity | MV4-11 (Human AML) | ≤0.3 | [1][2] |
| hIL-6 mRNA Transcription | - | ≤0.3 | [1][2] |
| BRD4 Bromodomain 1 Binding | Biochemical Assay | ≤0.3 | [1][2] |
Experimental Protocols
The following are detailed protocols for fundamental experiments to assess the effect of this compound on the viability of solid tumor cells.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 µM down to 0.01 µM. Include a DMSO vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the predetermined IC50 and 2x IC50 for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each sample.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution using PI staining and flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound on solid tumor cell lines.
Caption: Workflow for this compound evaluation.
References
- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BET bromodomain proteins in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bet-IN-19 Treatment in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-IN-19 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it has been shown to inhibit the binding of tetra-acetylated histone H4 to the first bromodomain (BD1) of BRD4.[1][4][5] This inhibitory action disrupts key transcriptional programs, leading to the downregulation of oncogenes such as c-myc and inflammatory cytokines like IL-6.[1][4][5][6] These characteristics position this compound as a promising compound for investigation in various cancers and inflammatory diseases, particularly in the context of primary patient samples where reflecting the disease's native biology is crucial.
This document provides detailed application notes and generalized protocols for the treatment of primary patient samples with this compound, based on its known mechanism of action.
Mechanism of Action
This compound functions as a BET inhibitor. The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin. This leads to the suppression of target gene transcription. Notably, the transcription of the c-myc oncogene is highly dependent on BRD4 activity, making it a key downstream target of this compound.[4][5][6] Additionally, this compound has been shown to inhibit the transcription of interleukin-6 (IL-6) mRNA.[4][5][6] The resulting decrease in c-Myc and IL-6 levels can induce cell cycle arrest and apoptosis in susceptible cancer cells.[4]
Quantitative Data Summary
The following table summarizes the available in vitro efficacy data for this compound. It is important to note that these values were determined in a human acute myeloid leukemia (AML) cell line and may serve as a starting point for dose-finding studies in primary patient samples.
| Target/Activity | Cell Line | IC50 | Reference |
| hIL-6 mRNA Transcription | - | ≤ 0.3 µM | [1][4][5][6] |
| c-myc Activity | Human AML MV4-11 | ≤ 0.3 µM | [1][4][5][6] |
| Tetra-acetylated Histone H4 binding to BRD4 Bromodomain 1 | - | ≤ 0.3 µM | [1][4][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound as a BRD4 inhibitor.
Experimental Protocols
The following protocols provide a general framework for treating primary patient samples with this compound. Specific details may need to be optimized based on the sample type and experimental goals.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Isolation of Primary Cells from Patient Samples
This protocol provides a general guideline for isolating Peripheral Blood Mononuclear Cells (PBMCs) from whole blood.
-
Sample Collection: Collect whole blood from patients in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Viability: Resuspend the cell pellet in a suitable cell culture medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Treatment of Primary Cells with this compound
-
Cell Seeding: Seed the isolated primary cells in a multi-well plate at a predetermined density in a suitable culture medium. The optimal seeding density will depend on the cell type and the specific assay being performed.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Add the prepared working solutions of this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Downstream Analysis
Following treatment, various assays can be performed to assess the effects of this compound.
-
Cell Viability/Proliferation Assays:
-
Method: Use assays such as MTS, WST-1, or CellTiter-Glo® to measure metabolic activity, or use cell counting to determine cell numbers.
-
Purpose: To determine the effect of this compound on cell viability and proliferation and to calculate IC50 values.
-
-
Gene Expression Analysis (qRT-PCR):
-
Method: Isolate total RNA from the treated cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for target genes like MYC and IL6.
-
Purpose: To quantify the changes in the expression of this compound target genes.
-
-
Protein Expression Analysis (Western Blot or ELISA):
-
Method: Prepare cell lysates and perform Western blotting to detect changes in protein levels of c-Myc. For secreted proteins like IL-6, an ELISA can be performed on the cell culture supernatant.
-
Purpose: To confirm that changes in gene expression translate to changes in protein levels.
-
-
Apoptosis Assays:
-
Method: Use flow cytometry-based assays with Annexin V and propidium iodide (PI) staining or caspase activity assays.
-
Purpose: To determine if this compound induces apoptosis in the treated primary cells.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for treating primary patient samples with this compound.
Caption: General workflow for this compound studies.
Conclusion
This compound is a valuable tool for investigating the role of BET proteins in various diseases using primary patient samples. The protocols and information provided here offer a foundation for designing and conducting experiments to explore the therapeutic potential of this compound. Researchers should carefully optimize conditions for their specific primary cell type and experimental system.
References
Application Notes and Protocols: In Vivo Imaging with Bet-IN-19 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed experimental data for in vivo imaging using probes specifically labeled with Bet-IN-19 is not extensively available in the public domain as of late 2025. The following application notes and protocols are representative examples based on established methodologies for other Bromodomain and Extra-Terminal (BET) protein inhibitor-based imaging agents. These should be adapted and optimized for the specific properties of a novel this compound labeled probe.
Introduction to BET Proteins and this compound
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[1][2][3] They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2][3] This interaction is fundamental to chromatin remodeling and the recruitment of transcriptional machinery, influencing the expression of genes involved in cell cycle progression, inflammation, and oncogenesis.[4][5][6] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular conditions.[1][4]
This compound is a potent inhibitor of BET proteins.[7] It has been shown to inhibit the binding of the BRD4 bromodomain to acetylated histones and suppress the transcription of key oncogenes like c-myc.[7] The development of labeled this compound probes for in vivo imaging would provide a powerful tool to non-invasively study the distribution, target engagement, and pharmacodynamics of this inhibitor, accelerating drug development and our understanding of BET protein biology in health and disease.
Principle of In Vivo Imaging with Labeled this compound
In vivo imaging with a labeled this compound probe allows for the real-time, non-invasive visualization and quantification of BET protein distribution and inhibitor binding in a living organism. The probe, which consists of the this compound molecule conjugated to an imaging moiety (e.g., a positron-emitting radionuclide for PET or a fluorophore for optical imaging), is administered to the subject. The probe then distributes throughout the body and binds to its target, the BET proteins. The signal emitted by the label is detected by an imaging scanner, providing a spatial and temporal map of the probe's concentration. This data can be used to assess target expression levels in different tissues, determine the optimal dose and schedule for therapeutic interventions, and monitor treatment response.
Applications in Research and Drug Development
-
Target Engagement and Occupancy Studies: Quantify the extent to which a therapeutic dose of an unlabeled BET inhibitor occupies its target proteins in vivo.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Elucidate the relationship between the concentration of the drug in plasma and its effect on the target tissue.
-
Disease Diagnosis and Staging: Potentially use BET protein expression as a biomarker for certain cancers or inflammatory diseases.
-
Patient Stratification: Identify patients who are most likely to respond to BET inhibitor therapy based on the expression levels of BET proteins in their tumors.
-
Monitoring Treatment Response: Assess the effectiveness of a therapeutic intervention by measuring changes in BET protein expression or target occupancy over time.
-
Biodistribution Studies: Determine the uptake and clearance of this compound in various organs and tissues.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging (Hypothetical)
This protocol is a representative example for the synthesis of a hypothetical [11C]this compound probe, based on common radiolabeling procedures for small molecule inhibitors. The specific precursor and reaction conditions would need to be optimized for the this compound chemical structure.
Materials:
-
This compound precursor (a derivative of this compound with a suitable functional group for methylation, e.g., a desmethyl- or hydroxyl- precursor)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve the this compound precursor (approx. 0.5-1.0 mg) in anhydrous DMF (200-300 µL) in a reaction vessel.
-
Activation: Add a suitable base, such as sodium hydride, to the precursor solution to deprotonate the functional group for methylation.
-
Radiolabeling: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding water or an acidic solution.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under a stream of nitrogen, and reformulate the tracer in a sterile solution, typically a mixture of sterile water for injection and ethanol, for in vivo administration.
-
Quality Control: Perform quality control tests to determine the radiochemical purity, molar activity, and identity of the final product.
Protocol 2: In Vivo PET Imaging in a Murine Xenograft Model
This protocol outlines a typical PET imaging study to assess the uptake of [11C]this compound in a tumor model.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human cancer cell line xenografts known to express high levels of BET proteins)
-
[11C]this compound formulated in a sterile, injectable solution
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Unlabeled this compound for blocking studies
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).
-
Tracer Administration: Administer a bolus injection of [11C]this compound (typically 3.7-7.4 MBq) via the tail vein.
-
Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with an excess of unlabeled this compound (e.g., 1-5 mg/kg) 15-30 minutes prior to the administration of [11C]this compound. Repeat the imaging procedure as described above. A significant reduction in tracer uptake in the tumor and other target tissues in the blocked animals compared to the baseline scan indicates specific binding.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor, muscle (as a reference tissue), and other organs of interest to generate time-activity curves (TACs).
-
Data Quantification: Calculate the standardized uptake value (SUV) for each ROI at different time points. The SUV is a semi-quantitative measure of tracer uptake.
Protocol 3: Fluorescent Labeling of this compound for Optical Imaging (Hypothetical)
This protocol provides a general workflow for conjugating a fluorescent dye to this compound. The choice of dye and conjugation chemistry will depend on the functional groups available on the this compound molecule.
Materials:
-
This compound derivative with a reactive functional group (e.g., an amine or carboxylic acid)
-
Amine-reactive or carboxyl-reactive near-infrared (NIR) fluorescent dye (e.g., a succinimidyl ester or an amine-containing dye)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Coupling reagents (e.g., EDC/NHS for carboxyl-amine coupling)
-
Size-exclusion chromatography or HPLC for purification
Procedure:
-
Reaction Setup: Dissolve the this compound derivative and the fluorescent dye in anhydrous DMSO.
-
Conjugation: If performing a carboxyl-amine coupling, activate the carboxylic acid on this compound with EDC and NHS before adding the amine-containing dye. For an amine-reactive dye, simply mix it with the amine-containing this compound derivative. Allow the reaction to proceed for several hours at room temperature, protected from light.
-
Purification: Purify the resulting fluorescently labeled this compound probe from unreacted dye and starting material using size-exclusion chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the labeled probe using mass spectrometry and analytical HPLC. Determine the degree of labeling using spectrophotometry.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and concise manner to facilitate comparison between different experimental groups.
Table 1: Hypothetical Biodistribution of [11C]this compound in a Murine Xenograft Model (SUVmean ± SD at 60 min post-injection)
| Tissue | Baseline | Blocking | % Blockade |
| Tumor | 2.5 ± 0.4 | 0.8 ± 0.2 | 68% |
| Blood | 0.5 ± 0.1 | 0.4 ± 0.1 | 20% |
| Liver | 3.1 ± 0.5 | 2.8 ± 0.4 | 10% |
| Muscle | 0.4 ± 0.1 | 0.4 ± 0.1 | 0% |
| Brain | 0.2 ± 0.05 | 0.2 ± 0.04 | 0% |
Table 2: Hypothetical Pharmacokinetic Parameters of [11C]this compound
| Parameter | Value |
| Peak Tumor Uptake (SUVmax) | 2.8 |
| Time to Peak Tumor Uptake (min) | 45 |
| Tumor-to-Muscle Ratio (at 60 min) | 6.25 |
| Blood Half-Life (t1/2, fast) (min) | 2.5 |
| Blood Half-Life (t1/2, slow) (min) | 35.2 |
Visualizations
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo PET imaging with a novel probe.
Caption: Role of BET proteins as epigenetic readers and site of inhibition.
References
- 1. Frontiers | Development of a Novel Positron Emission Tomography (PET) Radiotracer Targeting Bromodomain and Extra-Terminal Domain (BET) Family Proteins [frontiersin.org]
- 2. Discovery of a Positron Emission Tomography Radiotracer Selectively Targeting the BD1 Bromodomains of BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Proper storage and handling of Bet-IN-19 powder and solutions
For Research Use Only.
Introduction
Bet-IN-19 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for Bromodomain-containing protein 4 (BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. BRD4 is a key activator of oncogenes such as c-myc and pro-inflammatory cytokines like Interleukin-6 (IL-6).[3][4] this compound exerts its biological effects by competitively binding to the bromodomains of BRD4, thereby preventing its association with chromatin and subsequent transcriptional activation of target genes. These application notes provide detailed guidelines for the proper storage, handling, and use of this compound powder and solutions in a research setting.
Product Information
| Characteristic | Value |
| Chemical Name | This compound |
| CAS Number | 1643947-30-1 |
| Molecular Formula | C₁₉H₁₉N₅O |
| Molecular Weight | 333.39 g/mol |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Powder
Store this compound powder in a tightly sealed container in a dry and well-ventilated place. Protect from moisture.
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Solutions
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is recommended to use freshly prepared solutions for optimal performance. If precipitation is observed upon thawing, gently warm the solution and sonicate to ensure complete dissolution.[1]
Solution Preparation
In Vitro Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.33 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials and store as recommended.
In Vivo Formulations
For animal studies, this compound can be formulated in various vehicles. The following are examples of commonly used formulations. The optimal formulation may vary depending on the experimental model and route of administration.
| Formulation | Solubility | Preparation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add solvents sequentially and mix well after each addition. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare the SBE-β-CD solution in saline first, then add DMSO. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Mix DMSO and corn oil thoroughly. |
Note: It is crucial to ensure the final solution is clear and free of precipitation before administration. Gentle heating and sonication may be required.[1]
Experimental Protocols
The following are general protocols for common assays used to evaluate the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blotting for c-Myc and BRD4
This protocol outlines the steps to analyze the protein levels of c-Myc and BRD4 in cells treated with this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for IL-6 mRNA
This protocol provides a method to measure the changes in IL-6 mRNA expression following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for IL-6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to calculate the relative fold change in IL-6 mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
Troubleshooting & Optimization
How to improve Bet-IN-19 solubility for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Bet-IN-19 for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[1] Its therapeutic potential is being investigated in various diseases, including cancer. However, like many small molecule inhibitors, this compound has poor aqueous solubility, which can limit its bioavailability and efficacy in in vivo models. Achieving adequate solubility is crucial for ensuring consistent and reliable experimental results.
Q2: What are the common formulation strategies for poorly soluble drugs like this compound?
A2: Common strategies to enhance the solubility of poorly soluble compounds for in vivo administration include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. These excipients can help to dissolve the compound and maintain it in solution upon administration.
Q3: Are there any pre-formulation studies I should conduct?
A3: Before selecting a formulation, it is highly recommended to determine the physicochemical properties of your specific batch of this compound, such as its purity, crystallinity, and solubility in a small panel of common solvents (e.g., DMSO, ethanol). This will provide a baseline for developing a suitable formulation.
Q4: Can I use sonication or heat to help dissolve this compound?
A4: Yes, gentle heating (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound, especially when preparing stock solutions and final formulations. However, it is crucial to ensure that the compound is stable under these conditions and does not precipitate upon cooling to room temperature or upon further dilution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween-80).- Try a different formulation approach, such as using a cyclodextrin (SBE-β-CD) or a lipid-based vehicle (corn oil).- Reduce the final concentration of this compound if experimentally feasible. |
| Phase separation of the vehicle | Immiscibility of the solvent components (e.g., DMSO and corn oil). | - Ensure thorough mixing and homogenization of the vehicle components.- Consider using a surfactant like Tween-80 to create a stable emulsion. |
| Cloudy or unclear solution | Incomplete dissolution of this compound or excipients. | - Use gentle heating (37°C) and/or sonication to aid dissolution.- Ensure all components are fully dissolved before adding the next.- Filter the final formulation through a 0.22 µm filter if appropriate for the route of administration. |
| Animal toxicity or adverse effects | Toxicity of the vehicle components at the administered concentration. | - Reduce the percentage of potentially toxic solvents like DMSO to the lowest effective concentration (ideally ≤10% for most routes).- Always include a vehicle-only control group in your experiment to assess the effects of the formulation itself. |
Physicochemical and Solubility Data
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₅O |
| Molecular Weight | 333.39 g/mol |
| Appearance | Solid |
| Solubility in DMSO (in vitro) | 100 mg/mL (299.95 mM)[2] |
| pKa | Data not available |
| logP | Data not available |
In Vivo Formulation Solubility:
| Formulation | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.50 mM)[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.50 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.50 mM)[2] |
Experimental Protocols
Below are detailed, step-by-step protocols for preparing three different formulations suitable for in vivo administration of this compound.
Protocol 1: Co-solvent/Surfactant Formulation
Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.
-
In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration in 10% DMSO.
-
Add 40% of the final volume of PEG300 to the tube. Vortex thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80. Vortex again to ensure complete mixing.
-
Add 45% of the final volume of sterile saline to reach the final desired volume. Vortex one last time.
-
Visually inspect the solution for any precipitation or cloudiness. If necessary, gently warm the solution to 37°C to aid dissolution. The final solution should be clear.[3]
Protocol 2: Cyclodextrin-based Formulation
Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require sonication or gentle heating to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration in 10% DMSO.
-
Add 90% of the final volume of the pre-prepared 20% SBE-β-CD in saline solution.
-
Vortex the mixture thoroughly until a clear solution is obtained.
Protocol 3: Lipid-based Formulation
Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration in 10% DMSO.
-
Add 90% of the final volume of sterile corn oil.
-
Vortex the mixture vigorously to form a uniform suspension or solution. Due to the potential for immiscibility between DMSO and corn oil, thorough mixing is critical.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting oncogene transcription.
Experimental Workflow for Formulation Selection
Caption: Decision workflow for selecting and preparing a suitable in vivo formulation for this compound.
References
Technical Support Center: Overcoming Bet-IN-19 Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the precipitation of Bet-IN-19 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key genes involved in cell proliferation, differentiation, and inflammation, such as the oncogene c-myc and the cytokine IL-6.[3][4] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby suppressing the expression of these target genes.[1][2][3] This makes it a valuable tool for studying the role of BET proteins in various biological processes, particularly in cancer and inflammation research.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is highly soluble in organic solvents like DMSO but has very low solubility in water-based solutions like cell culture media.[1][5]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock of this compound directly to the aqueous medium can cause the compound to crash out of solution.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
High DMSO Concentration: While used for initial solubilization, a high final concentration of DMSO in the culture medium (typically >0.5%) can be toxic to cells and may also influence the solubility of the compound.[6]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[7][8]
Q3: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][9] A stock solution of 10-50 mM in 100% DMSO is a common starting point. It is crucial to ensure the DMSO is of high quality and anhydrous, as water content can affect the solubility. Sonication may be required to fully dissolve the compound.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Rapid Dilution | Perform a serial dilution of the DMSO stock in warm, serum-containing medium. | See Experimental Protocol: Preparation and Addition of this compound to Cell Culture Media. |
| High Final Concentration | Lower the final concentration of this compound in your experiment. | Determine the optimal non-precipitating concentration by preparing a dilution series and visually inspecting for precipitation. |
| Cold Medium | Pre-warm the cell culture medium to 37°C before adding the diluted this compound. | Incubate the medium in a 37°C water bath for at least 15-30 minutes prior to use. |
Issue: The culture medium becomes cloudy or shows a fine precipitate after incubation.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. | Avoid storing diluted solutions of this compound in aqueous media for extended periods. |
| Interaction with Media Components | If using serum-free media, consider adding a small percentage of serum (if compatible with your experiment). | Serum proteins, like albumin, can help to solubilize hydrophobic compounds. |
| Evaporation | Ensure proper humidification of the incubator. | Check and refill the incubator's water pan regularly to maintain humidity and prevent concentration of media components. |
Experimental Protocols
Experimental Protocol: Preparation and Addition of this compound to Cell Culture Media
This protocol describes a method to minimize precipitation of this compound when adding it to cell culture media.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO (Molecular Weight of this compound is 333.39 g/mol ).
-
Aseptically add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of your 10 mM this compound stock solution into the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in warm medium to get a 100 µM intermediate solution.
-
-
Add to the Final Cell Culture:
-
Gently vortex the intermediate dilution.
-
Slowly add the required volume of the intermediate dilution to your cell culture plate or flask, while gently swirling the plate/flask to ensure even distribution. This gradual addition to a larger volume helps prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration:
-
Calculate the final percentage of DMSO in your cell culture. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 333.39 g/mol | [1][9] |
| Molecular Formula | C₁₉H₁₉N₅O | [1] |
| Target | BET (Bromodomain and Extra-Terminal) proteins | [1][2] |
| Solubility | DMSO: ≥ 100 mg/mL (requires sonication) | [1][9] |
| Water: Insoluble | [5] | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months | [1][2] |
Visualizations
Caption: this compound inhibits BET proteins, downregulating c-myc and IL-6.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Bet-IN-19 Concentration for Maximum Therapeutic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Bet-IN-19, a potent BET inhibitor. The following information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Specifically, it targets the first bromodomain (BD1) of BRD4, a key epigenetic reader.[1][2] By binding to the acetyl-lysine binding pocket of BRD4, this compound displaces it from chromatin, thereby preventing the transcription of target genes, including the well-known oncogene c-Myc.[1][2]
Q2: What is a good starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments is the IC50 value. For this compound, the reported IC50 for inhibiting hlL-6 mRNA transcription and c-Myc activity in human AML MV4-11 cells is ≤0.3 µM.[1][2] We recommend performing a dose-response curve starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo studies, several formulations can be considered, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure complete dissolution and prepare fresh solutions for each experiment to maintain compound stability and activity.
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect of this compound treatment is the suppression of BET target genes. A key biomarker for this is the downregulation of c-Myc protein and mRNA levels.[1][2] Another important pharmacodynamic marker is the upregulation of HEXIM1, which is a negative regulator of the P-TEFb complex and is consistently induced upon BET inhibitor treatment.
Q5: What are the known off-target effects or toxicities associated with BET inhibitors like this compound?
A5: A common class-wide toxicity of BET inhibitors is thrombocytopenia (a decrease in platelet count). This is thought to be an on-target effect related to the inhibition of BET proteins that are essential for megakaryocyte differentiation. Monitoring platelet counts in in vivo studies is highly recommended. Other potential off-target effects on kinases have been reported for some BET inhibitors, though specific data for this compound is limited.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Low or no observed activity of this compound | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Inaccurate Concentration: Errors in dilution or calculation.3. Cell Line Insensitivity: The chosen cell line may not be dependent on BET protein activity.4. Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence). | 1. Prepare fresh stock solutions from powder. Store at -20°C or -80°C as recommended and minimize freeze-thaw cycles.2. Verify all calculations and ensure accurate pipetting. Use a recently calibrated pipette.3. Test this compound on a sensitive cell line like MV4-11 as a positive control. Consider screening a panel of cell lines.4. Run a control with the compound in the absence of cells to check for assay interference. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells per well.2. Compound Precipitation: Poor solubility of this compound at the tested concentration in the culture medium.3. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Visually inspect the wells for any signs of precipitation after adding the compound. The final DMSO concentration should typically be below 0.5%.3. Avoid using the outermost wells of the plate for data collection or fill them with sterile PBS or media. |
| Unexpected Cell Death at Low Concentrations | 1. Off-Target Toxicity: The compound may have off-target effects in your specific cell line.2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO). | 1. Perform a broader off-target screening if possible. Compare the phenotype to that of other known BET inhibitors.2. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5% for DMSO). |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Poor Efficacy in Animal Models | 1. Suboptimal Dosing or Schedule: The dose or frequency of administration is not sufficient to maintain therapeutic concentrations.2. Poor Pharmacokinetics (PK): Rapid clearance or low bioavailability of this compound.3. Inadequate Formulation: The compound is not fully dissolved or is unstable in the vehicle. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Optimize the dosing schedule based on PK/PD studies.2. Conduct pharmacokinetic studies to determine the half-life, Cmax, and AUC of this compound in the selected animal model.3. Ensure the formulation is clear and stable. Prepare fresh formulations for each dosing. Consider alternative delivery routes or formulations. |
| Significant Toxicity (e.g., Weight Loss, Thrombocytopenia) | 1. On-Target Toxicity: Inhibition of BET proteins in normal tissues.2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Monitor animal weight and conduct complete blood counts (CBCs) regularly. Consider intermittent dosing schedules to allow for recovery.2. Administer the vehicle alone to a control group of animals to assess its toxicity. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (hlL-6 mRNA transcription) | MV4-11 (Human AML) | ≤0.3 µM | [1][2] |
| IC50 (c-Myc activity) | MV4-11 (Human AML) | ≤0.3 µM | [1][2] |
| IC50 (BRD4 BD1 binding) | Biochemical Assay | ≤0.3 µM | [1][2] |
Table 2: Recommended Starting Concentrations for Various BET Inhibitors (for reference)
| Compound | Typical In Vitro Concentration Range | Typical In Vivo Dosage (mouse models) |
| JQ1 | 0.1 - 1 µM | 25 - 50 mg/kg |
| OTX015 | 0.1 - 1 µM | 20 - 50 mg/kg |
| I-BET762 | 0.2 - 1 µM | 10 - 30 mg/kg |
Note: These are general ranges and the optimal concentration for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot for c-Myc Downregulation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. GAPDH or β-actin should be used as a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension or adherent cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of BRD4 by Western blotting as described in Protocol 1. An increase in the amount of soluble BRD4 at higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits BRD4, leading to c-Myc suppression.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for in vitro experiments.
References
Why is my Bet-IN-19 not showing activity in cancer cells?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of activity with Bet-IN-19 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound and what are the typical cellular outcomes?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to activate gene expression.[3][4]
Mechanism of Action: By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin.[5][6] This prevents the recruitment of transcription elongation factors, leading to the suppression of key oncogenes, most notably c-Myc.[1][2][7] this compound has been shown to specifically inhibit the binding of tetra-acetylated histone H4 to the first bromodomain (BD1) of BRD4 and suppress c-myc activity in cell lines such as the human AML MV4-11 line.[1]
Expected Outcomes: Successful treatment with an effective BET inhibitor like this compound in sensitive cancer cell lines typically results in:
-
Downregulation of oncogene expression: A marked decrease in the mRNA and protein levels of BET-dependent genes, such as c-Myc.[5]
-
Cell Cycle Arrest: Inhibition of cell proliferation by halting the cell cycle.[5]
-
Induction of Apoptosis: Programmed cell death in cancer cells that are highly dependent on BET protein function for survival.[5]
Caption: Mechanism of BET inhibition by this compound.
Q2: My this compound treatment is not reducing cancer cell viability. What are the most common reasons and how can I troubleshoot this?
A2: A lack of observable effect can stem from issues with the compound, the experimental protocol, or the biological model itself. Follow this systematic troubleshooting guide to identify the potential cause.
Caption: A logical workflow for troubleshooting experimental failures.
Below is a detailed breakdown of each troubleshooting step.
| Troubleshooting Area | Potential Problem | Recommended Action |
| A. Compound Integrity | Degradation: this compound may have degraded due to improper storage. | Confirm storage conditions. The supplier recommends -80°C for long-term (6 months) and -20°C for short-term (1 month) storage of stock solutions.[1] Use a fresh vial if degradation is suspected. |
| Solubility: The compound may not be fully dissolved in the final culture medium, reducing its effective concentration. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all wells, including vehicle controls. Visually inspect for any precipitation. | |
| B. Experimental Protocol | Sub-optimal Concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) to determine the IC50. The reported IC50 for this compound in sensitive MV4-11 cells is ≤0.3 µM.[1] |
| Insufficient Treatment Duration: The endpoint may be measured too early to observe an effect. | For viability assays, extend the treatment duration (e.g., 48, 72, 96 hours). For target engagement assays (see Q3), a shorter timepoint (e.g., 6-24 hours) may be appropriate. | |
| Inappropriate Assay: A viability assay (e.g., MTT, MTS) may not detect a cytostatic (anti-proliferative) effect. | Complement viability assays with methods that measure cell proliferation (e.g., BrdU incorporation, cell counting) or cell cycle arrest (e.g., flow cytometry for DNA content). | |
| C. Cell Model & Target | Intrinsic Resistance: The chosen cell line may not be dependent on the BET pathway for survival. | Research your cell line. BET inhibitors show more robust single-agent activity in hematologic malignancies (leukemia, lymphoma) than in many solid tumors.[8][9] Cell lines driven by c-Myc translocations are often sensitive.[2][7] |
| Low Target Expression: The cells may express low levels of BRD4 or other BET proteins. | Use Western Blot or RT-qPCR to quantify the expression levels of BRD2, BRD3, and BRD4 in your cell line and compare them to a known sensitive cell line. | |
| Resistance Mechanisms: The cells may have bypass signaling pathways or drug efflux pumps (e.g., MDR1) that render the inhibitor ineffective.[10][11] | Consider combination therapies. BET inhibitors can be used to overcome resistance to other targeted agents.[2] Check for expression of multi-drug resistance proteins. |
Q3: How can I confirm that this compound is biologically active and engaging its target in my cells, even if there is no cell death?
A3: A lack of cytotoxicity does not mean the compound is inactive. The primary effect of BET inhibition is transcriptional repression. A target engagement experiment is the best way to confirm that this compound is entering the cells and modulating its intended pathway. The most direct method is to measure the levels of a known downstream target protein, such as c-Myc.
Experimental Protocol: Western Blot for c-Myc Downregulation
This protocol allows for the direct visualization of changes in c-Myc protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed your cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (a 24-hour timepoint is a good starting point).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., ß-Actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Expected Result: In a sensitive cell line, you should observe a dose-dependent decrease in the intensity of the c-Myc band in this compound-treated samples compared to the vehicle control. The loading control band should remain constant across all lanes. This result confirms target engagement.
Q4: How should I select an appropriate cancer cell line for my experiments with this compound?
A4: Cell line selection is critical for the success of experiments involving targeted agents like BET inhibitors. Sensitivity is often context-dependent and linked to specific molecular vulnerabilities.
Guidelines for Cell Line Selection:
-
Review the Literature: Start by searching for studies that have successfully used BET inhibitors (including this compound or similar compounds like JQ1) in your cancer type of interest. Hematologic malignancies are often highly sensitive.[5][8]
-
Focus on Oncogene Addiction: Select cell lines known to be "addicted" to the transcription of a specific oncogene regulated by BET proteins. The most prominent example is c-Myc.[2] Cell lines with MYC amplifications or translocations are excellent candidates.
-
Molecular Characterization: Before starting, characterize your potential cell lines.
-
Baseline Expression: Use Western Blot or RT-qPCR to confirm high baseline expression of c-Myc and BRD4.
-
Genomic Data: Check databases (e.g., CCLE, COSMIC) for information on the genomic status of MYC and BET family genes in your cell line.
-
Table of Expected Sensitivity for Common Cancer Types:
| Cancer Type | General Sensitivity to BET Inhibitors | Key Considerations |
| Acute Myeloid Leukemia (AML) | High | Often driven by transcription factors dependent on BET proteins. MV4-11 is a known sensitive line.[1] |
| Multiple Myeloma | High | Often c-Myc dependent.[2] |
| Lymphoma (e.g., Burkitt) | High | Characterized by c-Myc translocations.[7] |
| NUT Midline Carcinoma | Very High | Defined by a BRD4-NUT or BRD3-NUT fusion oncoprotein, making it uniquely dependent on BET activity.[2] |
| Breast Cancer | Variable | Some subtypes, particularly those that are estrogen-receptor positive, have shown resistance in clinical trials. Efficacy may depend on other molecular features. |
| Prostate Cancer | Variable | Androgen-receptor signaling can be targeted by BET inhibitors, but response is not universal. |
| Glioblastoma | Variable | Some preclinical models show sensitivity.[5] |
Final Recommendation: Always include both a known sensitive (positive control) and a known resistant (negative control) cell line in your initial experiments to validate your protocol and the activity of your this compound batch.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
- 9. BET Proteins as Targets for Anticancer Treatment [ouci.dntb.gov.ua]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Resistance in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Bet-IN-19 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bet-IN-19. The following information is designed to help address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target genes. A primary and well-characterized downstream effect of BET inhibition is the suppression of the MYC oncogene.
Q2: What are the known on-target effects and potency of this compound?
This compound has been shown to inhibit the binding of the first bromodomain of BRD4 (BRD4-BD1) to acetylated histones with an IC50 value of ≤0.3 µM. Its on-target effects are primarily linked to the disruption of BET protein-mediated gene transcription, leading to cell cycle arrest and apoptosis in various cancer models.
Q3: What are the potential off-target effects of a pan-BET inhibitor like this compound?
As a pan-BET inhibitor, this compound is not selective for individual BET family members (BRD2, BRD3, BRD4), which can contribute to its toxicity profile.[2][3] Additionally, due to structural similarities in the acetyl-lysine binding pocket, there is a potential for off-target binding to other non-BET bromodomain-containing proteins.[2][3][4] Some BET inhibitors have also been reported to interact with kinases, although this is less common.[1][5] Unintended effects on signaling pathways such as NF-κB, JAK/STAT, and PI3K/AKT have also been observed.[6][7][8]
Troubleshooting Guide
Issue 1: Unexpected experimental results or cellular phenotypes not consistent with MYC downregulation.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging its intended BET targets in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a robust method for this.
-
Assess Off-Target Binding:
-
Kinase Profiling: If you suspect off-target kinase activity, consider performing a kinase panel screen to identify unintended targets.
-
Proteome-Wide Analysis: For a comprehensive view of off-target interactions, employ techniques like proteome-wide mass spectrometry. This can identify a broad range of unintended binding partners.
-
-
Use a Negative Control: The inactive enantiomer of a similar BET inhibitor, (-)-JQ1, can be used as a negative control in some experiments to distinguish on-target from off-target effects.[9]
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype while minimizing potential off-target effects.
Quantitative Data on Pan-BET Inhibitor Selectivity
Due to the limited availability of specific selectivity data for this compound, the following tables provide representative data for other well-characterized pan-BET inhibitors, JQ1 and I-BET762. This information can serve as a guide to the potential selectivity profile of pan-BET inhibitors.
Table 1: Representative IC50 Values of Pan-BET Inhibitors Against BET Bromodomains
| Compound | Target | IC50 (nM) | Assay Type |
| (+)-JQ1 | BRD4 (BD1) | 77 | AlphaScreen |
| BRD4 (BD2) | 33 | AlphaScreen | |
| I-BET762 | BRD2 | ~35 | Cell-free assay |
| BRD3 | ~35 | Cell-free assay | |
| BRD4 | ~35 | Cell-free assay |
(Data compiled from multiple sources)[10][11]
Table 2: Representative Off-Target Activity of a Pan-BET Inhibitor (JQ1)
While comprehensive kinase panel data for this compound is not available, studies on JQ1 have shown it to be highly selective for BET bromodomains with minimal off-target kinase activity. In a screen against a panel of receptors, JQ1 showed negligible binding.[9]
Table 3: Antiproliferative Activity of Pan-BET Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| OTX015 | ALCL cell line panel (median) | Anaplastic Large Cell Lymphoma | 192 |
| I-BET762 | Prostate cancer cell lines (sensitive subset) | Prostate Cancer | 25 - 150 |
| (+)-JQ1 | LNCaP, C4-2, 22Rv1 | Prostate Cancer | ~200 |
(Data compiled from multiple sources)[12][13]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to BET proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact, viable cells with either DMSO (vehicle control) or a desired concentration of this compound for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 63°C) for 3-8 minutes using a thermal cycler.[14]
-
Cell Lysis: Rapidly freeze the samples in liquid nitrogen and lyse the cells through three freeze-thaw cycles.[14]
-
Protein Fractionation: Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.[14]
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the BET protein of interest (e.g., BRD4).
-
The presence of a band at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement and stabilization.
-
Protocol 2: Proteome-Wide Off-Target Identification
This protocol provides a general workflow for identifying potential off-target proteins of this compound using mass spectrometry-based proteomics.
Methodology:
-
Sample Preparation:
-
Treat cells with either DMSO or this compound.
-
Lyse the cells and extract total protein. A well-designed protocol should aim to extract all proteins of interest while avoiding contaminants like nucleic acids and salts.[15]
-
-
Protein Digestion:
-
Peptide Fractionation (Optional): For complex samples, pre-fractionation of peptides by techniques like high-pH reversed-phase chromatography can increase the number of identified proteins.[15]
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins from the mass spectrometry data using appropriate software.
-
Compare the protein profiles of the DMSO- and this compound-treated samples to identify proteins that show changes in abundance or thermal stability (if combined with a thermal shift assay), indicating potential off-target interactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Affected by this compound Off-Target Effects
The following diagrams illustrate signaling pathways that may be unintentionally modulated by pan-BET inhibitors.
Caption: Intended on-target pathway of this compound.
Caption: Potential off-target signaling pathways affected by this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for proteome-wide off-target identification.
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - DK [thermofisher.com]
Technical Support Center: Managing Bet-IN-19 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the BET inhibitor, Bet-IN-19, throughout long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C for up to 36 months. Stock solutions are best prepared in anhydrous DMSO. For short-term storage (up to 1 month), aliquots of the stock solution can be kept at -20°C. For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: How stable is this compound in aqueous solutions or cell culture media?
A2: The stability of this compound in aqueous solutions, including cell culture media, is a critical consideration for long-term experiments. While specific public data on the degradation kinetics of this compound in cell culture media is limited, small molecules, in general, can be susceptible to hydrolysis and other forms of degradation, especially at 37°C. It is highly recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment or, for continuous exposure experiments, to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours).
Q3: Can I pre-mix this compound into my cell culture medium for the entire duration of a long-term experiment?
A3: It is not recommended to pre-mix this compound into a large batch of cell culture medium that will be used over an extended period. The stability of the compound in the complex environment of cell culture medium at 37°C has not been fully characterized. To ensure consistent active compound concentration, it is best to add freshly diluted this compound to the medium just before it is added to the cells.
Q4: What are the signs of this compound degradation in my experiments?
A4: Degradation of this compound may manifest as a gradual or sudden loss of its expected biological activity. This could include a diminished effect on cell proliferation, a reduced impact on the expression of target genes like c-Myc, or the need for higher concentrations to achieve the same effect observed in shorter experiments. Visual signs of instability in stock solutions can include precipitation or color change.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in the working solution or cell culture medium. | Prepare fresh working solutions of this compound for each experiment. For long-term cultures, replenish the medium with freshly diluted compound every 24-48 hours. Validate the stability of this compound under your specific experimental conditions using the HPLC protocol provided below. |
| Inconsistent results between experiments | Improper storage of stock solutions, leading to degradation. Multiple freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use vials and store at -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in cell culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of DMSO may be too low to maintain solubility. | Ensure the final concentration of DMSO in the cell culture medium is sufficient to maintain the solubility of this compound, typically not exceeding 0.5% (v/v) to avoid solvent-induced cytotoxicity. Perform a solubility test by preparing the highest intended concentration of this compound in your cell culture medium and visually inspecting for precipitation over time at 37°C. |
| High background or off-target effects | Use of excessively high concentrations of this compound, potentially due to underestimation of its potency or degradation. | Determine the EC50 of your batch of this compound in a short-term assay to confirm its potency. Ensure accurate and consistent dilutions. If degradation is suspected, verify the concentration of the active compound using HPLC. |
Data Presentation: Hypothetical Stability of this compound in Cell Culture Medium
The following table presents a hypothetical degradation profile of this compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to emphasize the importance of stability testing.
| Time (hours) | Temperature (°C) | pH | Remaining this compound (%) |
| 0 | 37 | 7.4 | 100 |
| 24 | 37 | 7.2 | 92 |
| 48 | 37 | 7.1 | 83 |
| 72 | 37 | 7.0 | 74 |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Objective: To quantify the concentration of this compound over time in a chosen solvent or medium to assess its stability.
2. Materials:
- This compound
- HPLC-grade DMSO
- The aqueous buffer or cell culture medium to be tested
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid
3. Methods:
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in suppressing c-Myc expression.
Experimental Workflow for Stability Assessment
References
Refining Bet-IN-19 treatment duration for optimal gene expression changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bet-IN-19. The focus is on optimizing treatment duration to achieve desired gene expression changes in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected downregulation of our target gene after this compound treatment. What could be the issue?
A1: Several factors could contribute to this. Consider the following:
-
Treatment Duration: The effect of BET inhibitors on gene expression is time-dependent. Short-term treatments (e.g., 4 hours) may be sufficient to reduce the expression of some transcripts, while others may require longer exposure (e.g., 24-48 hours) to see significant changes at both the mRNA and protein levels.[1][2] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific gene of interest.
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment can help identify the optimal concentration for your cell line and target.
-
Cellular Context: The response to BET inhibitors can be cell-type specific. The epigenetic landscape and the transcriptional machinery of your specific cell model will influence the outcome.
-
Target Gene Kinetics: The half-life of both the mRNA and the protein of your target gene will affect the timing of your measurements. Genes with stable transcripts or proteins will require longer treatment times to observe a decrease.
Q2: How do I design an experiment to determine the optimal this compound treatment duration?
A2: A time-course experiment is the most effective way to determine the optimal treatment duration. Here is a general workflow:
-
Select a range of time points: Based on existing literature for BET inhibitors, a range of 4, 12, 24, and 48 hours is a good starting point.[2][3]
-
Choose a fixed concentration of this compound: Use a concentration that has been shown to be effective in your system or in similar studies.
-
Harvest cells at each time point: At the end of each treatment period, harvest cells for downstream analysis (e.g., RNA extraction for qRT-PCR or RNA-Seq, or protein lysis for Western blotting).
-
Analyze gene expression: Measure the expression of your target gene(s) at each time point to identify when the maximal effect is achieved.
Below is a DOT script visualizing this experimental workflow.
Q3: We see a change in mRNA expression, but not in protein levels. Why?
A3: This discrepancy is often due to the differing stability of mRNA and protein. A decrease in mRNA levels will precede a decrease in protein levels. The delay depends on the half-life of the protein. Consider extending your treatment duration to allow for protein turnover. For example, immunoblot analysis 24 hours post-treatment has been shown to be effective for observing changes in protein levels.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No change in target gene expression | Treatment duration is too short. | Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to identify the optimal time point.[2][3] |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the IC50 for your cell line. | |
| Cell line is resistant to BET inhibitors. | Verify the expression of BET proteins (BRD2, BRD3, BRD4) in your cell line. Consider testing a different cell line. | |
| High variability between replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell seeding density and consistent timing of treatment application. |
| Issues with downstream analysis (e.g., RNA degradation). | Follow best practices for RNA/protein extraction and quality control. | |
| Unexpected off-target effects | BET inhibitors can cause extensive changes in the transcriptome.[2] | Perform global gene expression analysis (e.g., RNA-Seq) to understand the broader effects of this compound in your system. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression by qRT-PCR
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a predetermined concentration of this compound or DMSO as a vehicle control.
-
Harvesting: At each time point (e.g., 4, 12, 24, 48 hours), wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
RNA Extraction: Purify total RNA using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your gene of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway
This compound, as a BET inhibitor, is expected to disrupt the interaction between BET proteins (like BRD4) and acetylated histones, leading to the downregulation of target gene transcription. The following diagram illustrates this general mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BET Inhibitors JQ1 and Bet-IN-19 in Acute Myeloid Leukemia (AML) Models
A Head-to-Head Look at Two Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors in the Context of AML Research
The Bromodomain and Extra-Terminal domain (BET) family of proteins has emerged as a critical therapeutic target in oncology, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). These epigenetic readers, most notably BRD4, play a pivotal role in regulating the transcription of key oncogenes including c-MYC. Small molecule inhibitors that disrupt the interaction between BET proteins and acetylated histones have shown considerable promise in preclinical AML models. This guide provides a comparative overview of two such inhibitors: the well-characterized JQ1 and the less-documented Bet-IN-19.
This comparison aims to provide researchers, scientists, and drug development professionals with a concise summary of the available experimental data to evaluate the efficacy of these two compounds in AML models. It is important to note that while extensive peer-reviewed data is available for JQ1, public information on this compound is currently limited.
Quantitative Efficacy in AML Cell Lines
The following table summarizes the available quantitative data on the in vitro efficacy of JQ1 and this compound in various AML cell lines. JQ1 has been extensively studied across a range of AML subtypes, demonstrating potent anti-proliferative and pro-apoptotic effects.[1][2][3] Data for this compound is sparse, with a reported IC50 for c-MYC activity in a single cell line.[4]
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| JQ1 | MV4-11 | Apoptosis (Annexin-V) | Significant increase at 0.5 µM | [3] |
| MOLM13 | Apoptosis (Annexin-V) | Significant increase at 0.5 µM | [3] | |
| OCI-AML3 | Apoptosis (Annexin-V) | Significant increase at 0.5 µM | [3] | |
| HL-60 | Apoptosis (Annexin-V) | Significant increase at 1.0 µM | [3] | |
| U937 | Apoptosis (Annexin-V) | Significant increase at 1.0 µM | [3] | |
| Kasumi-1 | Proliferation (AlamarBlue) | Dose-dependent decrease | [2] | |
| SKNO-1 | Proliferation (AlamarBlue) | Dose-dependent decrease | [2] | |
| Primary AML cells (n=22) | Proliferation (³H-thymidine uptake) | IC50 < 1 µM in 27/28 patients | [1] | |
| This compound | MV4-11 | c-MYC Activity | IC50 ≤ 0.3 µM | [4] |
| MV4-11 | hlL-6 mRNA Transcription | IC50 ≤ 0.3 µM | [4] | |
| BRD4 Bromodomain 1 Binding | Histone H4 Binding | IC50 ≤ 0.3 µM | [4] | |
| Other AML Cell Lines | Various | Data not available |
Mechanism of Action: Targeting the Core AML Transcriptional Program
Both JQ1 and this compound are classified as BET inhibitors, functioning by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[4][5] This action prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes. The primary target of this inhibition in AML is the suppression of c-MYC, a master regulator of cell proliferation and survival.[5][6] Downregulation of c-MYC and its target genes leads to cell cycle arrest and apoptosis in AML cells.[5][7]
While the general mechanism is shared, the specific downstream effects and potential off-target activities of this compound have not been publicly detailed to the same extent as for JQ1. Research has shown that JQ1's impact extends beyond c-MYC to include the downregulation of other pro-survival proteins like BCL2 and CDK6.[4]
Caption: General signaling pathway of BET inhibitors in AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for experiments commonly used to evaluate the efficacy of BET inhibitors in AML models, largely based on studies involving JQ1. Specific protocols for this compound are not publicly available.
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM13, OCI-AML3, HL-60, U937, Kasumi-1, SKNO-1) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Samples: Primary AML blasts are isolated from patient bone marrow or peripheral blood samples and cultured in appropriate media supplemented with cytokines.
-
Compounds: JQ1 and this compound are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to final concentrations in cell culture medium.
Cell Viability and Proliferation Assays
-
³H-Thymidine Incorporation: AML cells are seeded in 96-well plates and treated with varying concentrations of the BET inhibitor for 48 hours. ³H-thymidine is added for the final 4-6 hours of incubation. The incorporation of ³H-thymidine, as a measure of DNA synthesis and cell proliferation, is quantified using a scintillation counter.[1]
-
AlamarBlue Assay: Cells are treated with the inhibitor for a specified period (e.g., 72 hours). AlamarBlue reagent is added, and the metabolic activity, which correlates with cell number, is measured by fluorescence or absorbance.[2]
Apoptosis Assays
-
Annexin V and Propidium Iodide (PI) Staining: Following treatment with the BET inhibitor, cells are washed and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[3]
Western Blot Analysis
-
Cells are treated with the BET inhibitor, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., c-MYC, BCL2, PARP, GAPDH). Horseradish peroxidase-conjugated secondary antibodies are used for detection by chemiluminescence.
Caption: A typical workflow for in vitro efficacy studies of BET inhibitors in AML.
Conclusion
The BET inhibitor JQ1 has been extensively validated in a multitude of preclinical AML models, demonstrating robust anti-leukemic activity through the suppression of the c-MYC oncogenic program and induction of apoptosis. In contrast, this compound is a less characterized compound. While initial data suggests it is a potent BET inhibitor with activity against c-MYC in an AML cell line, a comprehensive public dataset to fully assess its efficacy and compare it directly with JQ1 is not yet available.
For researchers in the field, JQ1 remains a benchmark compound for studying the effects of BET inhibition in AML. Further investigation and publication of data on this compound are necessary to fully understand its therapeutic potential and how it compares to other established BET inhibitors. As the landscape of epigenetic therapies continues to evolve, rigorous comparative studies will be essential to identify the most promising candidates for clinical development in AML.
References
- 1. bionews.com [bionews.com]
- 2. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BETing on rational combination therapy in mutant <i>FLT3</i> acute myeloid leukemia | Haematologica [haematologica.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Inhibitors: Bet-IN-19 versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bet-IN-19 with other prominent Bromodomain and Extra-Terminal (BET) domain inhibitors. The information presented herein is curated from scientific literature and reputable sources to facilitate an objective evaluation of their performance, supported by experimental data.
Introduction to BET Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] This function is integral to the expression of key oncogenes, such as c-MYC, and pro-inflammatory genes, making BET proteins attractive therapeutic targets in oncology and inflammatory diseases.[2] BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and disrupting their downstream signaling pathways.[2]
Overview of Compared BET Inhibitors
This guide focuses on a comparison between This compound and other well-characterized BET inhibitors, including the pan-BET inhibitors JQ1 and OTX015 . Pan-BET inhibitors target the bromodomains of multiple BET family members with similar affinity, whereas domain-selective inhibitors show preference for either the first (BD1) or second (BD2) bromodomain.
This compound (also referred to as BRD4 Inhibitor-19) has been identified as a potent inhibitor of BRD4's first bromodomain (BD1). Available data indicates its efficacy in downregulating key oncogenic and inflammatory pathways.
JQ1 is a widely studied, potent, and selective pan-BET inhibitor that has served as a crucial tool for validating the therapeutic potential of BET inhibition.[3][4][5]
OTX015 (Birabresib) is another pan-BET inhibitor that has been evaluated in clinical trials and is known for its oral bioavailability.[2]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the binding affinities (IC50 values) of this compound, JQ1, and OTX015 against various BET bromodomains. Lower IC50 values indicate higher potency.
| Inhibitor | Target Bromodomain | IC50 (nM) | Reference |
| This compound (BRD4 Inhibitor-19) | BRD4-BD1 | 55 | |
| BRD2, BRD3, BRD4-BD2 | Data not publicly available | ||
| JQ1 | BRD2 (N-terminal) | 17.7 | |
| BRD3 (N-terminal) | Kd = 59.5 | [5] | |
| BRD3 (C-terminal) | Kd = 82 | [5] | |
| BRD4-BD1 | 77 | [3][4] | |
| BRD4-BD2 | 33 | [3][4] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | [2] |
Note: A complete selectivity profile for this compound across all BET bromodomains is not publicly available at the time of this guide's compilation.
Signaling Pathways and Mechanisms of Action
BET inhibitors exert their effects by disrupting the interaction between BET proteins and acetylated chromatin, leading to the downregulation of key target genes. The diagrams below illustrate the primary signaling pathways affected by these inhibitors.
Downregulation of c-MYC Transcription
A primary mechanism of action for many BET inhibitors is the suppression of the c-MYC oncogene. BET proteins, particularly BRD4, are known to occupy the promoter and enhancer regions of the MYC gene, driving its transcription.[1][2] By displacing BRD4 from these regulatory elements, BET inhibitors effectively shut down c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Modulation of the NF-κB Signaling Pathway
BET proteins also play a role in inflammatory responses by interacting with components of the NF-κB signaling pathway. BRD4 can bind to acetylated RelA, a subunit of NF-κB, enhancing its transcriptional activity.[6] By inhibiting this interaction, BET inhibitors can suppress the expression of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare BET inhibitors are provided below.
BET Bromodomain Binding Assay (AlphaScreen)
This assay is used to determine the in vitro potency (IC50) of inhibitors against isolated BET bromodomains.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide (e.g., H4) and a GST-tagged BET bromodomain protein.[7] Donor and acceptor beads are brought into proximity when the protein and peptide interact, generating a luminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.[7]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute GST-tagged BET bromodomain protein and biotinylated histone H4 peptide in assay buffer to desired concentrations.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, JQ1, OTX015) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add the GST-tagged BET bromodomain protein (e.g., 5 µL).
-
Add the biotinylated histone H4 peptide (e.g., 5 µL).
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads (e.g., 5 µL).
-
Incubate in the dark at room temperature for a longer period (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) can increase the thermal stability of its target protein.[8] In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Protocol:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target BET protein (e.g., BRD4) in the soluble fraction using Western blot analysis with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Analysis of c-MYC Expression
This experiment assesses the functional consequence of BET inhibition on a key downstream target.
a) Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA:
Protocol:
-
Cell Treatment: Treat cells with the BET inhibitor or vehicle for various time points (e.g., 0, 2, 4, 8 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.
b) Western Blot for c-MYC Protein:
Protocol:
-
Cell Treatment: Treat cells with the BET inhibitor or vehicle for a longer duration (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and collect the total protein lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for c-MYC, followed by a secondary antibody. Use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Visualize the protein bands and quantify the relative protein levels.
Conclusion
This compound emerges as a potent inhibitor of BRD4-BD1. While its complete selectivity profile across the BET family remains to be fully elucidated, its demonstrated activity warrants further investigation. In comparison, JQ1 and OTX015 are well-characterized pan-BET inhibitors that have provided a wealth of information on the therapeutic potential and challenges of targeting the BET family. The choice of inhibitor will ultimately depend on the specific research question, with this compound offering a tool for more targeted studies of BRD4-BD1 function, while JQ1 and OTX015 are suitable for investigating the broader effects of pan-BET inhibition. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further delineate the differences between these and other emerging BET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Bet-IN-19 and GSK525762 in vitro
An in-depth analysis of the bromodomain and extra-terminal (BET) inhibitors, Bet-IN-19 and GSK525762 (also known as Molibresib or I-BET-762), reveals their distinct characteristics in preclinical in vitro settings. This guide provides a comparative overview of their mechanism of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and GSK525762 are small molecule inhibitors that target the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key process in the transcriptional activation of genes. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, these inhibitors displace BET proteins from chromatin. This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as c-MYC and proinflammatory genes. GSK525762 is characterized as a pan-BET inhibitor, targeting the bromodomains of BRD2, BRD3, and BRD4.[1][2][3][4][5][6][7][8][9][10] this compound is also a BET inhibitor, with demonstrated activity against BRD4.[11]
Biochemical and Cellular Activity
While direct head-to-head studies are limited, the available in vitro data for each compound provides insights into their relative potency and efficacy.
Note: The following data is compiled from various sources and does not represent a direct comparison under the same experimental conditions.
Table 1: Biochemical Activity of this compound and GSK525762
| Parameter | This compound | GSK525762 (Molibresib/I-BET-762) |
| Target | BET proteins | Pan-BET (BRD2, BRD3, BRD4)[1][2][3][4][5][6][7][8][9][10] |
| Binding Affinity (Kd) | Data not available | 50.5–61.3 nM (to tandem bromodomains)[1] |
| IC50 (Cell-Free Assay) | Data not available | ~35 nM[1] |
| IC50 (Histone Displacement) | ≤0.3 µM (H4 binding to BRD4 BD1)[11] | 32.5–42.5 nM (tetra-acetylated H4 peptide displacement)[1][9] |
Table 2: Cellular Activity of this compound and GSK525762
| Parameter | This compound | GSK525762 (Molibresib/I-BET-762) |
| Cellular Target Inhibition | IC50 ≤0.3 µM (c-myc activity, MV4-11 cells)[11] | Downregulation of c-MYC[2][3][8] |
| Cytokine Inhibition | IC50 ≤0.3 µM (hIL-6 mRNA transcription)[11] | Suppression of proinflammatory proteins[1] |
| Antiproliferative Activity | Data not available | Median IC50: 50 nM (NUT midline carcinoma), 50-1698 nM (solid tumors)[4][8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity and inhibitory potential of compounds against BET bromodomains.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2). In this context, a tagged BET bromodomain protein (e.g., GST-tagged) is bound by a Terbium-labeled antibody (donor), and a biotinylated histone peptide ligand is bound by a d2-labeled streptavidin (acceptor). When the protein and ligand interact, the donor and acceptor are brought into proximity, allowing FRET to occur upon excitation. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute GST-tagged BRD4 bromodomain protein, Terbium-labeled anti-GST antibody, biotinylated H4 peptide, and d2-labeled streptavidin to desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor (this compound or GSK525762) in assay buffer containing a constant concentration of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test inhibitor dilution or vehicle control to each well.
-
Add 5 µL of the GST-BRD4 protein/Terbium-anti-GST antibody mix.
-
Add 5 µL of the biotinylated H4 peptide/d2-streptavidin mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence intensity.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the interaction between a BET bromodomain and its acetylated histone ligand.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm. A tagged BET protein (e.g., His-tagged) is captured by the Acceptor beads, and a biotinylated histone peptide is captured by streptavidin-coated Donor beads. Inhibition of the protein-ligand interaction by a test compound separates the beads, leading to a loss of signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Dilute His-tagged BRD4 bromodomain protein and biotinylated H4 peptide to the desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a slurry of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test inhibitor dilution or vehicle control to each well.
-
Add 5 µL of the His-BRD4 protein solution.
-
Add 5 µL of the biotinylated H4 peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture to each well under subdued light.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MV4-11, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or GSK525762 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. journals.plos.org [journals.plos.org]
- 10. dcreport.org [dcreport.org]
- 11. researchgate.net [researchgate.net]
The Next-Generation BET Inhibitor Bet-IN-19: A Potency Comparison with First-Generation Agents
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparison of Bet-IN-19, a novel BET inhibitor, with first-generation compounds such as JQ1, I-BET762, and OTX015, focusing on their relative potency supported by experimental data.
Executive Summary
This compound demonstrates significantly higher potency in inhibiting the first bromodomain of BRD4 (BRD4-BD1) compared to the well-established first-generation BET inhibitors. With an IC50 value in the low nanomolar range, this compound represents a substantial advancement in the development of highly effective BET inhibitors. This increased potency suggests the potential for greater efficacy at lower therapeutic doses, which could translate to an improved safety profile.
Comparative Potency Analysis
The inhibitory activity of this compound and first-generation BET inhibitors is typically assessed through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Table 1: Biochemical Potency of BET Inhibitors against BRD4 Bromodomains
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (Compound 39) | BRD4-BD1 | 3 | [1] |
| BRD4 Inhibitor-19 | BRD4-BD1 | 55 | [1][2] |
| (+)-JQ1 | BRD4 (N-terminal BD) | 77 | |
| BRD4 (C-terminal BD) | 33 | ||
| I-BET762 (GSK525762) | BET Bromodomains | ~35 | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 |
Note: "BRD4 Inhibitor-19" is a compound from the same chemical series as the highly potent "compound 39" (this compound) and is used here for additional context.[1][2] It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 2: Cellular Activity of BET Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (Compound 146) | MV4-11 (AML) | c-myc activity | ≤0.3 | [3] |
| (+)-JQ1 | LNCaP (Prostate Cancer) | Cell Growth | ~0.2 | |
| I-BET762 (GSK525762) | MDA-MB-231 (Breast Cancer) | Proliferation (MTT) | 0.46 | |
| OTX015 (Birabresib) | Various Lymphoma Cell Lines | Antiproliferative activity | 0.24 (median) |
The data clearly indicates that this compound (compound 39) exhibits exceptional potency against BRD4-BD1, with an IC50 of 3 nM.[1] This is substantially lower than the IC50 values reported for the first-generation inhibitors JQ1, I-BET762, and OTX015 in similar biochemical assays. While the cellular activity data for this compound is currently presented as an upper limit (≤0.3 µM), it is in a comparable range to the cellular potencies of the first-generation compounds.[3]
Mechanism of Action and Signaling Pathway
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors.[2] This leads to the downregulation of key oncogenes such as MYC, which are critical for tumor cell proliferation and survival. The inhibition of BET proteins also impacts other signaling pathways implicated in cancer, including the NF-κB and PI3K/AKT pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate BET inhibitor potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of an inhibitor to a target protein.
-
Reagents and Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated histone peptide (e.g., H4K5/8/12/16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-tag antibody (e.g., anti-His) (acceptor fluorophore)
-
Test inhibitors (e.g., this compound, JQ1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the test inhibitor at various concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the detection reagents (Europium-labeled streptavidin and APC-labeled anti-tag antibody).
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This cell-based assay measures the ability of a compound to engage its target protein within living cells.
-
Reagents and Materials:
-
HEK293 cells transiently expressing a NanoLuc®-BET fusion protein (e.g., NLuc-BRD4)
-
NanoBRET™ Tracer K-10 (a fluorescent ligand for BET bromodomains)
-
Nano-Glo® Live Cell Substrate
-
Test inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
-
Procedure:
-
Seed the HEK293 cells expressing the NLuc-BET fusion protein into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in Opti-MEM®.
-
Add the NanoBRET™ Tracer K-10 to the cells at a final concentration optimized for the specific target.
-
Immediately add the serially diluted test inhibitors to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Viability (MTT) Assay
This assay assesses the effect of an inhibitor on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitors
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The available data strongly suggests that this compound is a significantly more potent inhibitor of BRD4-BD1 than the first-generation BET inhibitors JQ1, I-BET762, and OTX015. Its low nanomolar biochemical potency marks it as a promising candidate for further preclinical and clinical development. Future head-to-head studies in identical experimental settings will be crucial to definitively quantify the potency advantage of this compound and to fully elucidate its therapeutic potential.
References
A Comparative Analysis of BET Inhibitors in Cardiovascular Research: Apabetalone vs. the Landscape of Pan-BET Inhibition
A scarcity of dedicated cardiovascular research on the specific BET inhibitor, Bet-IN-19, necessitates a broader comparative analysis. This guide will provide a comprehensive overview of the extensively studied selective BET inhibitor, apabetalone, and contrast its profile with the general characteristics and experimental findings associated with pan-BET inhibitors in the context of cardiovascular disease.
While direct comparative experimental data between this compound and apabetalone in cardiovascular research is not publicly available, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals by delineating the established cardiovascular effects of apabetalone and contextualizing them within the broader mechanisms of BET protein inhibition.
Introduction to BET Inhibition in Cardiovascular Disease
Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby influencing the expression of genes involved in inflammation, lipid metabolism, and cellular proliferation.[1][2] This central role in pathological processes has made BET proteins an attractive therapeutic target for a range of diseases, including cancer and, more recently, cardiovascular disease.
In the cardiovascular system, BET inhibitors have demonstrated potential in mitigating several key pathological processes, including atherosclerosis, vascular inflammation, and adverse cardiac remodeling.[1][2] They primarily exert their effects by downregulating the expression of pro-inflammatory cytokines and adhesion molecules, as well as influencing lipid metabolism pathways.
Apabetalone: A Selective BET Inhibitor in Clinical Development
Apabetalone (RVX-208) is a first-in-class, orally available small molecule that selectively inhibits the second bromodomain (BD2) of BET proteins.[3] This selectivity is thought to contribute to its specific effects on genes related to cardiovascular health, potentially with an improved safety profile compared to pan-BET inhibitors that target both BD1 and BD2.[4] Apabetalone has been the subject of numerous preclinical and clinical studies, including the Phase III BETonMACE trial, investigating its efficacy in patients with cardiovascular disease and type 2 diabetes.[5][6]
Pan-BET Inhibitors: A Broader Mechanistic View
Pan-BET inhibitors, such as the well-characterized research compound JQ1, non-selectively bind to both BD1 and BD2 of BET proteins.[7][8] While potent in their anti-inflammatory and anti-proliferative effects, their broader mechanism of action can sometimes lead to off-target effects that have limited their clinical development for chronic diseases.[9] Preclinical studies with pan-BET inhibitors have provided foundational insights into the role of BET proteins in cardiovascular pathology.[1][2][7][8]
Comparative Analysis: Quantitative Data
The following tables summarize the available quantitative data for apabetalone from clinical trials and preclinical studies. Due to the lack of specific cardiovascular data for this compound, a direct comparison is not possible.
| Table 1: Effect of Apabetalone on Lipid Parameters (Clinical Trials) | |
| Parameter | Observed Effect |
| Apolipoprotein A-I (ApoA-I) | Dose-dependent increases of up to 6.7%[10] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Dose-dependent increases of up to 6.5%[10] |
| Large HDL particles | Increases of up to 23.3%[10] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No significant change compared to placebo[11] |
| Table 2: Effect of Apabetalone on Inflammatory Markers (Clinical and Preclinical) | |
| Marker | Observed Effect |
| High-Sensitivity C-Reactive Protein (hsCRP) | Decrease of -21.1% in a pooled analysis of short-term studies[10] |
| Interleukin-6 (IL-6) | Lowered in LPS-stimulated U937 cells[12] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Lowered in LPS-stimulated U937 cells[12] |
| Table 3: Effect of Apabetalone on Cardiovascular Events (Clinical Trials) | |
| Endpoint | Observed Effect |
| Major Adverse Cardiovascular Events (MACE) | Pooled analysis of short-term studies showed fewer events in patients treated with apabetalone (5.9% vs. 10.4% with placebo)[10] |
| MACE in Patients with Diabetes | More prominent reduction in MACE (5.4% vs. 12.7% with placebo)[10] |
| MACE in BETonMACE Phase III Trial | Did not significantly reduce the primary endpoint of cardiovascular death, non-fatal myocardial infarction, or stroke[6] |
| Hospitalization for Heart Failure (BETonMACE secondary analysis) | Substantial reduction in both first and total hospitalizations for heart failure[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by BET inhibitors in the context of cardiovascular disease and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of BET inhibitor action in cardiovascular disease.
Caption: Typical experimental workflow for evaluating BET inhibitors.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in the development of apabetalone are outlined below.
In Vitro Anti-Inflammatory Assays
-
Objective: To determine the effect of BET inhibitors on the expression of inflammatory genes in vascular cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human monocyte cell lines (e.g., U937) are cultured under standard conditions.[14]
-
Inflammatory Stimulation: Cells are stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce the expression of pro-inflammatory genes.[12][14]
-
BET Inhibitor Treatment: Cells are pre-treated with varying concentrations of apabetalone or a pan-BET inhibitor for a specified period before or during inflammatory stimulation.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of target genes (e.g., VCAM-1, ICAM-1, E-selectin, IL-6, MCP-1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[14]
-
Protein Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of key inflammatory mediators. Secreted cytokines in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).[14]
In Vivo Atherosclerosis Studies in Mouse Models
-
Objective: To evaluate the impact of BET inhibitors on the development and progression of atherosclerotic plaques.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis, are used.[8] The mice are typically fed a high-fat or Western-type diet to accelerate plaque formation.
-
Drug Administration: Apabetalone or a pan-BET inhibitor is administered to the mice, usually through oral gavage or in the diet, for a specified duration (e.g., 12-16 weeks).
-
Atherosclerotic Plaque Analysis: At the end of the study, the aortas are harvested, and the extent of atherosclerotic lesions is quantified. This is typically done by en face analysis of the entire aorta stained with Oil Red O or by histological analysis of cross-sections of the aortic root. Plaque composition (e.g., macrophage content, smooth muscle cell content, collagen content) can also be assessed through immunohistochemistry.[8]
-
Lipid Profile Analysis: Blood samples are collected to measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.
Human Clinical Trials (e.g., ASSURE, BETonMACE)
-
Objective: To assess the safety, tolerability, and efficacy of apabetalone in patients with cardiovascular disease.
-
Study Design: These are typically randomized, double-blind, placebo-controlled trials.[5][11]
-
Patient Population: Patients with stable coronary artery disease, acute coronary syndrome, and often with comorbidities like type 2 diabetes and low HDL-C levels are enrolled.[5][11]
-
Intervention: Patients are randomized to receive either apabetalone (at a specified dose, e.g., 100 mg twice daily) or a matching placebo, in addition to standard-of-care therapy.[5]
-
Endpoints:
-
Primary Efficacy Endpoints: These can include changes in lipid parameters (e.g., ApoA-I, HDL-C), changes in coronary atherosclerosis measured by intravascular ultrasound (IVUS), or the time to the first occurrence of major adverse cardiovascular events (MACE), which is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[5][11]
-
Secondary Endpoints: These may include changes in inflammatory biomarkers, other lipid parameters, and the incidence of specific cardiovascular events.[5]
-
Safety Endpoints: These include the incidence of adverse events, serious adverse events, and changes in laboratory parameters (e.g., liver enzymes).[11]
-
-
Data Analysis: Statistical analyses are performed to compare the outcomes between the apabetalone and placebo groups.
Conclusion
Apabetalone, a selective BET inhibitor, has undergone extensive investigation in the cardiovascular field, demonstrating effects on lipid metabolism and inflammation. While it did not meet its primary endpoint in the pivotal BETonMACE trial, secondary analyses suggest potential benefits in reducing hospitalization for heart failure. The broader class of pan-BET inhibitors has provided crucial preclinical evidence for the role of BET proteins in cardiovascular disease, though their clinical development has been hampered by concerns over off-target effects.
For researchers and drug developers, the journey of apabetalone offers valuable lessons in the development of epigenetic modulators for cardiovascular disease. Future research in this area will likely focus on developing even more selective BET inhibitors or combination therapies to maximize therapeutic benefit while minimizing potential side effects. A direct comparative study of this compound and apabetalone in cardiovascular models would be necessary to fully elucidate their relative merits.
References
- 1. ahajournals.org [ahajournals.org]
- 2. BET Epigenetic Reader Proteins in Cardiovascular Transcriptional Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apabetalone - BET protein inhibition in cardiovascular disease and Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of selective BET protein inhibitor apabetalone on cardiovascular outcomes in patients with acute coronary syndrome and diabetes: Rationale, design, and baseline characteristics of the BETonMACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. professional.heart.org [professional.heart.org]
- 7. BET bromodomain inhibition suppresses innate inflammatory and profibrotic transcriptional networks in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET Bromodomain Inhibitors and Pulmonary Arterial Hypertension: Take Care of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Effect of the BET Protein Inhibitor, RVX-208, on Progression of Coronary Atherosclerosis: Results of the Phase 2b, Randomized, Double-Blind, Multicenter, ASSURE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. BET Protein-Mediated Transcriptional Regulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of BET Inhibitors: A Comparative Safety Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of epigenetic modulators with therapeutic potential across a range of diseases, including cancer and inflammation. However, as with many novel therapeutic agents, understanding their safety and toxicity profile is paramount for clinical success. This guide provides a comparative analysis of the safety profile of BET inhibitors, with a focus on compounds that have advanced to clinical trials, to inform ongoing research and development in this space. While preclinical data on early-stage inhibitors like Bet-IN-19 is limited in the public domain, a comprehensive review of clinical-stage BET inhibitors reveals a consistent pattern of on-target toxicities that define the therapeutic window for this class of drugs.
Mechanism of Action and a Unifying Challenge: On-Target Toxicity
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. By inhibiting this interaction, BET inhibitors can modulate the expression of key genes involved in cell proliferation, survival, and inflammation, including the MYC oncogene. This mechanism of action, however, also underlies the most common adverse events associated with this class of drugs, as BET proteins are ubiquitously expressed and regulate essential cellular processes.
The most consistently reported and dose-limiting toxicity for BET inhibitors is thrombocytopenia, a condition characterized by a low platelet count.[1][2] This is considered a class-wide effect stemming from the critical role of BET proteins, particularly BRD4, in megakaryopoiesis (platelet production).[3] Other common adverse events are generally gastrointestinal and constitutional in nature.
Comparative Safety Profile of Clinical-Stage BET Inhibitors
While specific data for this compound is not publicly available, an examination of the safety profiles of more advanced BET inhibitors such as Pelabresib (CPI-0610), Birabresib (OTX015), and ZEN-3694 provides valuable insights into the expected toxicities. The following table summarizes the most frequently reported treatment-emergent adverse events (TEAEs) from clinical trials of these compounds.
| Adverse Event | Pelabresib (CPI-0610) | Birabresib (OTX015) | ZEN-3694 |
| Thrombocytopenia | 52% (Any Grade), 12% (Grade ≥3)[4] | 20% (Grade 3/4) in solid tumors[5], up to 96% (Any Grade) in hematologic malignancies[6] | 55% (Any Grade), 34% (Grade 3/4) in combination therapy[7] |
| Anemia | 42% (Any Grade), 34% (Grade ≥3)[4] | 9% (Grade 3)[5] | - |
| Diarrhea | 26.7% (Grade 1/2)[8] | Grade 1-2 events reported[9] | - |
| Nausea | 20% (Grade 1/2)[8] | Grade 1-2 events reported[9] | 40% (Any Grade)[10] |
| Fatigue | - | 7% (Grade 3)[5] | 31% (Any Grade)[10] |
| Decreased Appetite | - | - | 22% (Any Grade)[10] |
| Dysgeusia (Altered Taste) | - | Reported[11] | 16% (Any Grade)[10] |
| Visual Disturbances (Photophobia) | - | - | 66% (Any Grade)[10] |
Note: The reported percentages are from different clinical trials with varying patient populations, dosing schedules, and in some cases, combination therapies. Direct comparison of percentages should be done with caution.
Signaling Pathways and Experimental Workflows
To understand the mechanism of both efficacy and toxicity of BET inhibitors, it is crucial to visualize their interaction with the cellular machinery.
Caption: General mechanism of BET inhibitor action and downstream effects.
The preclinical evaluation of a novel BET inhibitor's safety profile typically involves a standardized workflow.
Caption: A typical workflow for preclinical safety assessment of a new BET inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of safety data. Below are outlines of key experimental protocols used to assess the toxicities of BET inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
In Vivo Thrombocytopenia Assessment
This protocol outlines the key steps for evaluating the effect of a BET inhibitor on platelet counts in a preclinical animal model, typically rodents.[1]
-
Animal Model and Dosing: Administer the BET inhibitor to a cohort of animals (e.g., rats or mice) at various dose levels, including a vehicle control group, for a defined period (e.g., daily for 14 days).[1][15]
-
Blood Collection: Collect blood samples from the animals at specified time points (e.g., baseline, and at various intervals during and after the treatment period).[1] Blood is typically collected via a tail vein or retro-orbital bleed into tubes containing an anticoagulant (e.g., EDTA).
-
Platelet Counting: Analyze the whole blood samples using an automated hematology analyzer to determine the platelet count.
-
Data Analysis: Compare the platelet counts of the treated groups to the control group to assess the degree of thrombocytopenia. The nadir (lowest point) of the platelet count and the time to recovery are important parameters to evaluate.
-
Mechanism Investigation (Optional): To understand the mechanism of thrombocytopenia, bone marrow can be collected and analyzed for megakaryocyte numbers and maturation status.[1] Additionally, the expression of genes involved in thrombopoiesis, such as GATA1, NFE2, and PF4, can be measured in blood or bone marrow samples via RT-PCR.[1]
Conclusion
The safety profile of BET inhibitors is intrinsically linked to their on-target mechanism of action. Thrombocytopenia and gastrointestinal toxicities are the most common and anticipated adverse events observed with this class of drugs. While specific preclinical safety data for this compound is not yet in the public domain, the extensive clinical data from other BET inhibitors like Pelabresib, Birabresib, and ZEN-3694 provide a robust framework for understanding the potential safety liabilities. Future research will likely focus on developing more selective BET inhibitors (e.g., targeting specific bromodomains or BET proteins) or novel dosing strategies to widen the therapeutic window and improve the overall safety and tolerability of this promising class of epigenetic modulators.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Investigational BET Inhibitor, CPI-0610, Promotes Responses in Myelofibrosis [ahdbonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical Response of Carcinomas Harboring the BRD4–NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. mb.cision.com [mb.cision.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bet-IN-19
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal procedures for Bet-IN-19, a BET inhibitor used in research. While this guide is based on general best practices for laboratory chemical waste, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 1643947-30-1 | [1][2][3][4] |
| Molecular Formula | C19H19N5O | [2][3][4] |
| Molecular Weight | 333.39 g/mol | [2][3][4] |
| Form | Solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1][3][4] |
General Disposal Procedures for this compound
As a bioactive small molecule, this compound should be treated as hazardous chemical waste. The following step-by-step procedures are recommended for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1643947-30-1"
-
The primary hazard(s) (e.g., "Bioactive," "Chemical Waste")
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. They will have established procedures for transport and disposal by a licensed hazardous waste management company.
Experimental Protocol for Decontamination of Labware
For non-disposable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary.
Materials:
-
Appropriate organic solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or isopropanol).
-
Detergent solution.
-
Deionized water.
-
Designated hazardous liquid waste container.
Procedure:
-
Rinse the contaminated labware with a small amount of the primary solvent (e.g., DMSO) to dissolve any residual this compound. Collect this rinseate in the designated hazardous liquid waste container.
-
Perform a second rinse with a volatile organic solvent like ethanol or isopropanol to remove the primary solvent. Also, collect this in the hazardous liquid waste container.
-
Wash the labware with a standard laboratory detergent and warm water.
-
Rinse thoroughly with deionized water.
-
Allow the labware to air dry completely before reuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always follow the specific safety and disposal protocols established by your institution and local regulatory agencies. For research use only. Not for medical applications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
